molecular formula C23H18ClN3O4S B12413967 Vegfr-2-IN-15

Vegfr-2-IN-15

货号: B12413967
分子量: 467.9 g/mol
InChI 键: DRDAEHHBLZRSHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VEGFR-2-IN-15 is a potent and selective small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis . By binding to the ATP-binding site of VEGFR-2, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling pathways, such as PLCγ-PKC and PI3K-Akt, which are critical for endothelial cell proliferation, migration, and survival . This targeted inhibition disrupts the formation of new tumor blood vessels, starving tumors of oxygen and nutrients. This compound provides researchers with a valuable tool compound for investigating the mechanisms of angiogenesis in various cancer models, studying resistance to anti-angiogenic therapy, and evaluating combination treatment strategies . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

属性

分子式

C23H18ClN3O4S

分子量

467.9 g/mol

IUPAC 名称

4-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C23H18ClN3O4S/c1-30-19-5-3-2-4-17(19)26-22(29)14-6-9-16(10-7-14)25-21(28)13-32-23-27-18-12-15(24)8-11-20(18)31-23/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI 键

DRDAEHHBLZRSHC-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal regulator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] This process is essential for embryonic development, wound healing, and tissue regeneration. However, in pathological conditions such as cancer, VEGFR-2 plays a crucial role in tumor growth and metastasis by promoting an abnormal and excessive blood supply. Consequently, VEGFR-2 has emerged as a prominent target for the development of anti-cancer therapies. While information on a specific compound designated "Vegfr-2-IN-15" is not available in the current scientific literature, this guide provides a comprehensive overview of the general mechanisms of action of VEGFR-2 inhibitors, intended for researchers, scientists, and drug development professionals.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[1] The binding of its ligands, primarily VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.

Several key signaling pathways are activated downstream of VEGFR-2:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[2]

  • PI3K/Akt Pathway: This pathway is central to endothelial cell survival.

  • p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

  • eNOS Pathway: Activation of endothelial nitric oxide synthase (eNOS) leads to the production of nitric oxide (NO), which increases vascular permeability.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K p38 p38 MAPK VEGFR2_dimer->p38 eNOS eNOS VEGFR2_dimer->eNOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration p38->Migration NO NO eNOS->NO MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Permeability Permeability NO->Permeability

VEGFR-2 Signaling Pathway

Mechanisms of VEGFR-2 Inhibition

The primary strategies for inhibiting VEGFR-2 signaling involve either blocking ligand binding to the receptor or inhibiting the intracellular kinase activity of the receptor.

  • Monoclonal Antibodies: These are large molecules that bind to either the VEGF ligand or the extracellular domain of the VEGFR-2 receptor, preventing the ligand-receptor interaction and subsequent receptor activation.

  • Tyrosine Kinase Inhibitors (TKIs): These are small molecules that typically enter the cell and bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream signaling pathways.

VEGFR2_Inhibition_Mechanisms cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds mAb_VEGF Anti-VEGF mAb mAb_VEGF->VEGF Blocks mAb_VEGFR2 Anti-VEGFR-2 mAb mAb_VEGFR2->VEGFR2 Blocks KinaseDomain Kinase Domain VEGFR2->KinaseDomain Downstream Downstream Signaling KinaseDomain->Downstream Activates TKI TKI TKI->KinaseDomain Inhibits ATP ATP ATP->KinaseDomain Binds Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - VEGFR-2 Enzyme - Substrate - Test Inhibitor - ATP Incubate Incubate Enzyme, Substrate & Inhibitor Reagents->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Quantify Quantify Phosphorylated Substrate Stop_Reaction->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed HUVECs in Multi-well Plate Treat_Cells Treat with Inhibitor and VEGF-A Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Measure_Proliferation Measure Proliferation (e.g., MTT Assay) Incubate->Measure_Proliferation Analyze_Data Analyze and Compare to Controls Measure_Proliferation->Analyze_Data Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Mix_Matrigel Mix Matrigel with VEGF-A and Inhibitor Inject Subcutaneous Injection into Mice Mix_Matrigel->Inject Incubate Allow Angiogenesis (several days) Inject->Incubate Excise Excise Matrigel Plugs Incubate->Excise Quantify Quantify Angiogenesis (e.g., Hemoglobin Assay or IHC) Excise->Quantify

References

The Discovery and Synthesis of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise. Among the various heterocyclic scaffolds explored for this purpose, the thieno[2,3-d]pyrimidine core has emerged as a particularly effective framework for the development of potent VEGFR-2 inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-15 , a composite representation of highly potent compounds from this class described in recent literature.[2][3][4][5]

Core Compound Data: this compound (Representative Thieno[2,3-d]pyrimidine Inhibitor)

ParameterValueReference
Target VEGFR-2 Kinase[2][3][4]
Chemical Class Thieno[2,3-d]pyrimidine[2][3][4][5]
Mechanism of Action ATP-competitive kinase inhibitor[1]
Biological Activity Anti-proliferative, Anti-angiogenic[1][4]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

VEGFR-2 Signaling Cascade

Synthesis Protocol

The synthesis of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors generally follows a multi-step reaction sequence. A representative synthetic route is outlined below, based on procedures described in the literature.[1][2][3]

Step 1: Synthesis of the Thieno[2,3-d]pyrimidine Core The synthesis typically begins with the construction of the core heterocyclic system. This often involves the reaction of a substituted aminothiophene derivative with a suitable cyclizing agent, such as a formamide or a derivative thereof, to form the pyrimidine ring fused to the thiophene.

Step 2: Functionalization of the Thieno[2,3-d]pyrimidine Core The core structure is then further functionalized, commonly at the 4-position of the pyrimidine ring. This is often achieved through a chlorination reaction followed by nucleophilic substitution with a variety of amines. This step is crucial for introducing moieties that can interact with key amino acid residues in the VEGFR-2 ATP-binding pocket.

Step 3: Final Product Formation The final inhibitor molecule is typically assembled by coupling the functionalized thieno[2,3-d]pyrimidine intermediate with a substituted aniline or other aromatic amine. This is often accomplished via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The choice of the substituted aniline is critical for modulating the potency and selectivity of the final compound.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel VEGFR-2 inhibitors follows a standardized workflow, beginning with enzymatic assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.

Experimental_Workflow Start Start Inhibitor_Synthesis Inhibitor Synthesis Start->Inhibitor_Synthesis VEGFR2_Kinase_Assay In vitro VEGFR-2 Kinase Assay Inhibitor_Synthesis->VEGFR2_Kinase_Assay Determine_IC50 Determine IC50 VEGFR2_Kinase_Assay->Determine_IC50 Cell_Proliferation_Assay Cell-Based Proliferation Assay Determine_IC50->Cell_Proliferation_Assay Determine_GI50 Determine GI50 Cell_Proliferation_Assay->Determine_GI50 Apoptosis_Assay Apoptosis & Cell Cycle Analysis Determine_GI50->Apoptosis_Assay End End Apoptosis_Assay->End

Inhibitor Evaluation Workflow

Biological Evaluation

In Vitro VEGFR-2 Kinase Inhibitory Activity

The primary evaluation of a new compound is its ability to inhibit the enzymatic activity of VEGFR-2. This is typically performed using a luminescence-based kinase assay. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-2 with IC50 values in the low nanomolar range.[2][3][4]

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Analogs

CompoundVEGFR-2 IC50 (nM)Reference
Compound 8b 5[2][5]
Compound 8e 3.9[2][5]
Compound 12j 48[3]
Compound 17f 230[1]
Sorafenib (Control) 230[1]
Anti-proliferative Activity

The cellular potency of the inhibitors is assessed through anti-proliferative assays using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for this purpose.

Table 2: Anti-proliferative Activity (IC50 in µM) of Representative Thieno[2,3-d]pyrimidine Analogs

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
Compound 17f 2.80 ± 0.164.10 ± 0.45-[1]
Compound 8b -8.24-[4][6]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay Protocol (Luminescence-Based)

This protocol is a generalized procedure based on commercially available kits and published methods.[7][8][9][10]

  • Preparation of Reagents: Thaw and prepare the 5x Kinase Buffer, 500 µM ATP, and the substrate (e.g., Poly-Glu,Tyr 4:1). Prepare a 1x Kinase Buffer solution.

  • Master Mix Preparation: Prepare a master mix containing the 1x Kinase Buffer, ATP, and substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well white plate.

  • Inhibitor Addition: Add the test compounds (e.g., "this compound") at various concentrations to the designated wells. Include a positive control (e.g., Sorafenib) and a "no inhibitor" control.

  • Enzyme Addition: Dilute the recombinant VEGFR-2 kinase in 1x Kinase Buffer and add it to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level corresponds to higher kinase activity.

  • Measurement: After a brief incubation at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay Protocol

This protocol is a generalized procedure based on standard cell biology methods.[11]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a detergent or solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.

The thieno[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the design and synthesis of potent and selective VEGFR-2 inhibitors. Compounds from this class, represented here by "this compound," demonstrate low nanomolar inhibition of the VEGFR-2 kinase and significant anti-proliferative effects in cancer cell lines. The detailed synthetic and experimental protocols provided in this guide offer a framework for the continued discovery and development of novel anti-angiogenic agents for cancer therapy. Further optimization of this scaffold holds the potential for the development of next-generation targeted therapeutics.

References

Vegfr-2-IN-15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vegfr-2-IN-15, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development in the fields of oncology and angiogenesis.

Chemical Properties and Structure

This compound, also identified as VEGF Receptor 2 Kinase Inhibitor II , is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-onePubChem
CAS Number 288144-20-7PubChem
Molecular Formula C₁₇H₁₅BrN₂OPubChem
Molecular Weight 343.2 g/mol PubChem
SMILES C1CCC2=C(C1)C=C(N2)/C=C/3/C4=C(C=CC(=C4)Br)NC3=OPubChem
Synonyms VEGF Receptor 2 Kinase Inhibitor II, Vegfr-2 inhiiPubChem

Biological Activity

This compound is a cell-permeable and reversible inhibitor of the VEGFR-2 tyrosine kinase. It acts as an ATP-competitive inhibitor. The inhibitory activity of this compound against various kinases has been characterized, highlighting its potency for VEGFR-2.

TargetIC₅₀ (nM)Cell-Based AssaySource
VEGFR-2 (KDR/Flk-1) 70-Calbiochem
PDGF-Rβ 920-Calbiochem
c-Src 4920-Calbiochem
FGF-R1 13300-Calbiochem
VEGF-induced HUVEC Proliferation 110Human Umbilical Vein Endothelial CellsCalbiochem
PDGF-induced HUVEC Proliferation 2010Human Umbilical Vein Endothelial CellsCalbiochem

Mechanism of Action and Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_pathway Signaling Cascade VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are representative methodologies for a VEGFR-2 kinase assay and a HUVEC proliferation assay.

Note: The following protocols are generalized and may require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Poly(Glu,Tyr) substrate start->prep_reagents add_inhibitor Add this compound (or vehicle) to microplate wells prep_reagents->add_inhibitor add_enzyme Add VEGFR-2 enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate mixture pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and measure ATP consumption (luminescence) incubate->stop_reaction analyze Analyze data and calculate IC₅₀ stop_reaction->analyze

Workflow for a typical in vitro VEGFR-2 kinase assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Compound Preparation: Serially dilute this compound in DMSO and then in the reaction buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ATP remaining or the amount of phosphorylated substrate. A common method is to use a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration and to determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

Methodology:

  • Cell Culture: Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors.

  • Cell Seeding: Seed the HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for several hours to synchronize the cells.

  • Treatment: Treat the cells with serial dilutions of this compound in the presence of a pro-angiogenic stimulus, such as VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone).

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

    • MTT Assay: Add MTT solution to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • BrdU Incorporation Assay: Add BrdU to the cells during the final hours of incubation. After fixation and permeabilization, detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its well-characterized chemical and biological properties, combined with established experimental protocols, provide a solid foundation for further research in this critical area of drug discovery.

Navigating the Angiogenic Axis: A Technical Guide to the Biological Activity of a Representative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-15" is not publicly available in the reviewed scientific literature. This guide, therefore, focuses on the well-characterized, highly selective VEGFR-2 kinase inhibitor, CHMFL-VEGFR2-002 , to provide a representative and in-depth overview of the biological activity, experimental evaluation, and mechanism of action of a compound targeting this critical angiogenic pathway. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a primary mediator of the angiogenic signaling cascade.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer.[3][4] In oncology, tumors co-opt the angiogenic process to establish a dedicated blood supply, which provides essential nutrients and oxygen, facilitating tumor growth, invasion, and metastasis.[3][5]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][4] Given its central role, VEGFR-2 has become a key target for the development of anti-angiogenic therapies.[3][5] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents.[3]

Biological Activity of CHMFL-VEGFR2-002

CHMFL-VEGFR2-002 is a novel, highly selective VEGFR-2 kinase inhibitor.[6] Its primary mechanism of action is the inhibition of VEGFR-2 autophosphorylation, thereby blocking the downstream signaling cascades that promote angiogenesis.[6]

In Vitro Activity

The in vitro biological activity of CHMFL-VEGFR2-002 has been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of CHMFL-VEGFR2-002

Assay TypeTarget/Cell LineParameterValue (nmol/L)Reference Compound
Biochemical Kinase AssayVEGFR-2 KinaseIC5066-
Cellular Autophosphorylation-EC50~100-
Anti-Proliferation AssayTEL-VEGFR2-BaF3GI50150-
Anti-Proliferation AssayTEL-VEGFR1-BaF3GI50>10,000-
Anti-Proliferation AssayTEL-VEGFR3-BaF3GI50>10,000-
Anti-Proliferation AssayPDGFRα-BaF3GI50620-
Anti-Proliferation AssayPDGFRβ-BaF3GI50618-

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition. (Data sourced from reference[6])

As shown in Table 1, CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 kinase activity and cellular autophosphorylation.[6] Importantly, it exhibits high selectivity for VEGFR-2 over other closely related kinases such as VEGFR-1, VEGFR-3, PDGFRα, and PDGFRβ, which is a desirable characteristic to minimize off-target effects.[6]

In Vivo Activity

The anti-angiogenic effects of CHMFL-VEGFR2-002 have also been demonstrated in vivo. Studies in both zebrafish and mouse models have shown its ability to inhibit angiogenesis.[6] Furthermore, the compound possesses a favorable pharmacokinetic profile with a bioavailability of over 49%, indicating its potential for effective systemic administration.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of a VEGFR-2 inhibitor like CHMFL-VEGFR2-002.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2 kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant VEGFR-2 kinase is incubated with the test compound in the kinase buffer for a defined period. c. The kinase reaction is initiated by adding the substrate and ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2.

  • Procedure: a. Cells are cultured to an appropriate confluency and then serum-starved to reduce basal receptor phosphorylation. b. The cells are pre-incubated with various concentrations of the test compound. c. The cells are then stimulated with a specific concentration of VEGF-A for a short period to induce VEGFR-2 autophosphorylation. d. The cells are lysed, and the protein concentration of the lysates is determined. e. Equal amounts of protein are subjected to Western blotting. f. The levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 are detected using specific antibodies. g. The band intensities are quantified, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated. h. The EC50 value is determined from the dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of a compound on the proliferation of cells whose growth is dependent on VEGFR-2 signaling.

Methodology:

  • Cell Line: Ba/F3 cells engineered to express a constitutively active form of VEGFR-2 (e.g., TEL-VEGFR2).

  • Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of the test compound. c. The plates are incubated for a period that allows for cell division (e.g., 72 hours). d. Cell viability or proliferation is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). e. The GI50 value is calculated from the dose-response curve of cell growth inhibition.

Visualizations: Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Vascular_Permeability Vascular Permeability VEGFR2_dimer->Vascular_Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Inhibitor This compound (e.g., CHMFL-VEGFR2-002) Inhibitor->VEGFR2_dimer

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Autophosphorylation (EC50 Determination) Biochemical_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cellular_Assay->Proliferation_Assay Selectivity_Profiling Kinase Selectivity Profiling Proliferation_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Models (e.g., Zebrafish, Mouse) Selectivity_Profiling->In_Vivo_Models PK_Studies Pharmacokinetic Studies In_Vivo_Models->PK_Studies Efficacy_Studies Anti-Angiogenesis Efficacy In_Vivo_Models->Efficacy_Studies End Lead Candidate PK_Studies->End Efficacy_Studies->End

Caption: A typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

References

A Technical Guide to VEGFR-2 Inhibition in Angiogenesis Pathways: The Role of Vegfr-2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2] However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[1][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2] Specifically, VEGF-A binding to its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][4][5]

VEGFR-2 is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, making it a prime therapeutic target for anti-angiogenic therapies.[1][6] Small molecule inhibitors designed to block the ATP-binding site of the VEGFR-2 kinase domain have emerged as a major class of anti-cancer drugs.[3] This guide provides an in-depth technical overview of the mechanism and study of a representative VEGFR-2 inhibitor, referred to as Vegfr-2-IN-15, in the context of angiogenesis pathways.

Mechanism of Action: Inhibition of VEGFR-2 Kinase Activity

VEGFR-2 inhibitors are typically classified as Type I or Type II inhibitors. They function by competing with ATP for binding to the intracellular kinase domain of the receptor.[3] Upon binding of the VEGF-A ligand to the extracellular domain of VEGFR-2, the receptor dimerizes. This dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation of specific tyrosine residues.[5][7] This phosphorylation event activates the receptor's kinase activity and creates docking sites for downstream signaling proteins.[4]

This compound, as a representative small molecule inhibitor, occupies the ATP-binding pocket of the VEGFR-2 kinase domain. This occupation prevents the binding of ATP, thereby blocking the crucial autophosphorylation step. Without phosphorylation, the receptor remains in an inactive state, and the entire downstream signaling cascade responsible for angiogenesis is halted. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels.

VEGFR-2 Signaling Pathways and Their Inhibition

The activation of VEGFR-2 by VEGF initiates multiple downstream signaling pathways that are crucial for the angiogenic process. The two primary cascades are the PLCγ-PKC-MAPK pathway, which is central to cell proliferation, and the PI3K-Akt pathway, which governs cell survival.[2][4][5]

The PLCγ-PKC-MAPK Pathway

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ) at tyrosine residue Y1175.[2][4] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) signaling cascade, ultimately leading to the transcription of genes that drive endothelial cell proliferation.[4][5] this compound blocks the initial phosphorylation of VEGFR-2, preventing the activation of PLCγ and thereby shutting down this entire proliferative pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCG PLCγ VEGFR2->PLCG pY1175 Inhibitor This compound Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCG->PKC via DAG RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation

Caption: VEGFR-2-PLCγ-MAPK signaling pathway and its inhibition.

The PI3K-Akt Pathway

Phosphorylated VEGFR-2 also activates the Phosphatidylinositol 3-kinase (PI3K) pathway.[8] This can occur through the recruitment of adapter proteins like SHB or via a complex involving TSAd and Src at tyrosine residue Y951.[4] Activated PI3K converts PIP2 to PIP3, which then recruits and activates Akt (also known as Protein Kinase B or PKB).[5][8] Akt is a central node in cell survival signaling, promoting survival by inhibiting pro-apoptotic proteins. By preventing VEGFR-2 activation, this compound effectively blocks the PI3K/Akt survival signal in endothelial cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K pY951 Inhibitor This compound Inhibitor->VEGFR2 Inhibits Autophosphorylation AKT Akt (PKB) PI3K->AKT via PIP3 Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival

Caption: VEGFR-2-PI3K-Akt signaling pathway and its inhibition.

Quantitative Data Presentation

The efficacy of VEGFR-2 inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a table summarizing typical quantitative data for representative VEGFR-2 inhibitors against the kinase and in cell-based assays.

InhibitorAssay TypeTarget/Cell LineIC50 Value (nM)
Representative Inhibitor A (e.g., Sunitinib) VEGFR-2 Kinase AssayRecombinant Human VEGFR-210
HUVEC Proliferation AssayHuman Umbilical Vein Endothelial CellsValue dependent on specific assay conditions
Representative Inhibitor B (e.g., Sorafenib) VEGFR-2 Kinase AssayRecombinant Human VEGFR-290
HUVEC Proliferation AssayHuman Umbilical Vein Endothelial CellsValue dependent on specific assay conditions
Representative Inhibitor C (e.g., Compound 21e) VEGFR-2 Kinase AssayRecombinant Human VEGFR-221
HUVEC Proliferation AssayHuman Umbilical Vein Endothelial CellsHigh inhibition reported at 10 µM[9]
Representative Inhibitor D (e.g., Compound 72a) VEGFR-2 Kinase AssayRecombinant Human VEGFR-267
Antiproliferative AssayHepG2 Cancer Cells220

Note: Data is compiled from various sources for illustrative purposes.[3][9][10] Actual IC50 values can vary based on experimental conditions.

Experimental Protocols

Characterizing the activity of this compound requires a suite of biochemical and cell-based assays. Detailed below are methodologies for key experiments.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, fluorescence, or radioactivity.

Methodology:

  • Preparation: Recombinant human VEGFR-2 kinase domain is incubated in a kinase reaction buffer.

  • Inhibitor Addition: A dilution series of this compound is added to the wells of a microplate containing the kinase. A control with no inhibitor (DMSO vehicle) is included.

  • Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific substrate (e.g., a synthetic peptide).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is detected. For an ELISA-based method, this involves using a phosphorylation-specific antibody conjugated to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal.

  • Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

G A 1. Add Recombinant VEGFR-2 Kinase to Plate B 2. Add Dilution Series of this compound A->B C 3. Add ATP and Substrate Mixture B->C D 4. Incubate to Allow Phosphorylation C->D E 5. Add Detection Antibody and Read Signal D->E F 6. Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Western Blot for Phospho-VEGFR-2

Principle: This technique is used to detect the phosphorylation status of VEGFR-2 and its downstream targets (like Akt and ERK) in whole cells, confirming the inhibitor's mechanism of action in a cellular context.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near-confluence and then serum-starved to reduce basal receptor phosphorylation.

  • Inhibitor Pre-incubation: Cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Cells are stimulated with a short pulse (e.g., 5-10 minutes) of recombinant VEGF-A to induce VEGFR-2 phosphorylation.

  • Lysis: Cells are immediately washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). After washing, a secondary antibody conjugated to HRP is added.

  • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

G A 1. Culture & Starve HUVEC Cells B 2. Pre-treat with This compound A->B C 3. Stimulate with VEGF-A B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Run SDS-PAGE & Transfer to Membrane D->E F 6. Probe with Primary (e.g., anti-pVEGFR2) & Secondary Antibodies E->F G 7. Detect Signal & Analyze Bands F->G

Caption: Workflow for Western Blot analysis of VEGFR-2 phosphorylation.

Endothelial Cell Tube Formation Assay

Principle: This is a classic in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). Anti-angiogenic compounds disrupt this process.

Methodology:

  • Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract and allowed to polymerize at 37°C.

  • Cell Treatment: HUVECs are harvested and resuspended in a low-serum medium containing various concentrations of this compound or a vehicle control. Pro-angiogenic factors like VEGF may be added.

  • Seeding: The treated cell suspension is added to the coated wells.

  • Incubation: The plate is incubated for 4-18 hours, during which time the control cells will form an interconnected network of tubes.

  • Imaging and Analysis: The tube network in each well is photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using specialized imaging software (e.g., ImageJ with an angiogenesis plugin).

Conclusion

Inhibitors of the VEGFR-2 signaling pathway represent a cornerstone of modern anti-angiogenic therapy. A compound like this compound functions by directly blocking the kinase activity of the receptor, thereby preventing the downstream signaling cascades that drive endothelial cell proliferation and survival. The technical protocols and quantitative analyses described herein provide a framework for the comprehensive evaluation of such inhibitors. Through a combination of biochemical assays, cell-based functional screens, and mechanistic studies, researchers can effectively characterize the potency and mechanism of novel VEGFR-2 inhibitors, paving the way for the development of more effective treatments for cancer and other diseases characterized by pathological angiogenesis.

References

A Technical Guide on the Role of VEGFR-2 Inhibition in Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "Vegfr-2-IN-15" is not available in the public domain. This guide utilizes data from well-characterized selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors to illustrate the principles of action and experimental evaluation relevant to this target class in the context of tumor angiogenesis.

Introduction: VEGFR-2 and Its Central Role in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove metabolic waste. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process.[2][3]

VEGF ligands, particularly VEGF-A, bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs) expressed on the surface of endothelial cells.[2][4] Among the VEGFR family, VEGFR-2 (also known as KDR or Flk-1) is the main transducer of angiogenic signals.[2][5][6] Upon binding VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][6] This activation triggers a cascade of downstream signaling pathways that collectively promote endothelial cell proliferation, migration, survival, and increased vascular permeability—hallmarks of angiogenesis.[2][5][7]

Given its pivotal role, VEGFR-2 has become a major target for anti-cancer therapies.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its signaling activity, thereby inhibiting tumor angiogenesis and suppressing tumor growth.[8]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Cascade

Selective VEGFR-2 inhibitors are typically small molecules that competitively bind to the ATP-binding site within the intracellular kinase domain of the receptor. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.

The binding of VEGF-A to VEGFR-2 normally activates several key intracellular pathways:[2][5]

  • PLCγ-Raf-MEK-ERK Pathway: This pathway is crucial for stimulating endothelial cell proliferation.[2][5]

  • PI3K-Akt Pathway: This cascade is a primary driver of endothelial cell survival by inhibiting apoptosis.[7]

  • p38 MAPK and FAK/Paxillin Pathways: These pathways are essential for regulating endothelial cell migration and the cytoskeletal rearrangements necessary for forming new vessels.[5][7]

By blocking VEGFR-2 autophosphorylation, a selective inhibitor effectively shuts down these pro-angiogenic signals, leading to an anti-angiogenic state characterized by reduced endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_Monomer1 VEGFR-2 VEGFR-2_Monomer2 VEGFR-2 VEGFR-2_Dimer VEGFR-2 Dimer (Inactive) VEGFR-2_Active p-VEGFR-2 (Active) VEGFR-2_Dimer->VEGFR-2_Active Autophosphorylation PLCg PLCγ VEGFR-2_Active->PLCg Activates PI3K PI3K VEGFR-2_Active->PI3K Activates p38 p38 MAPK VEGFR-2_Active->p38 Activates Inhibitor This compound (Selective Inhibitor) ATP ATP ATP->VEGFR-2_Active ATP -> ADP ADP ADP Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration p38->Migration Experimental_Workflow Biochem Biochemical Assay (VEGFR-2 Kinase) Cell_Prolif Cell-Based Assay (HUVEC Proliferation) Biochem->Cell_Prolif Output1 Determine IC₅₀ & Selectivity Biochem->Output1 In_Vivo In Vivo Xenograft Model (Tumor Growth) Cell_Prolif->In_Vivo Lead Compound Output2 Confirm Cellular Potency Cell_Prolif->Output2 Cell_Mig Cell-Based Assay (Endothelial Migration) Cell_Mig->Output2 Tox Toxicology Studies In_Vivo->Tox Output3 Evaluate Anti-Tumor Efficacy & Anti-Angiogenic Effect In_Vivo->Output3 Output4 Assess Safety Profile Tox->Output4

References

The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding by its ligand, primarily VEGF-A, VEGFR-2 initiates a cascade of intracellular signaling events that drive endothelial cell proliferation, migration, and survival.[1][3][4] Consequently, inhibiting VEGFR-2 is a primary strategy in anti-angiogenic therapies, particularly in cancer treatment. This technical guide provides an in-depth overview of the effects of VEGFR-2 inhibition on endothelial cell proliferation, focusing on the underlying signaling pathways, common experimental protocols to assess these effects, and illustrative data. While this guide addresses the general mechanism of VEGFR-2 inhibitors, it is important to note that specific data for a compound designated "Vegfr-2-IN-15" is not publicly available in the scientific literature. Therefore, the data presented here is representative of typical findings for potent and selective VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway in Endothelial Cell Proliferation

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers several downstream signaling pathways crucial for endothelial cell proliferation, most notably the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways.[3][4][5]

The mitogen-activated protein kinase (MAPK) pathway is a central route for mitogenic signaling.[3][4] Activated VEGFR-2 recruits and phosphorylates phospholipase C gamma (PLCγ), which in turn activates protein kinase C (PKC). This leads to the activation of the Raf-MEK-ERK cascade, culminating in the phosphorylation of extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes essential for cell cycle progression and proliferation.[3][4]

Simultaneously, the phosphatidylinositol 3-kinase (PI3K)-Akt pathway is critical for cell survival and proliferation.[4] Activated VEGFR-2 can also activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.[4]

VEGFR2_Signaling_Pathway cluster_nucleus Gene Transcription VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Promotes Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway leading to endothelial cell proliferation.

Experimental Protocols for Assessing Endothelial Cell Proliferation

Several in vitro assays are commonly employed to quantify the effect of VEGFR-2 inhibitors on endothelial cell proliferation. These assays typically involve culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in the presence of VEGF-A to stimulate proliferation, with or without the VEGFR-2 inhibitor being tested.

1. Cell Viability/Metabolic Activity Assays (e.g., MTT, XTT, WST-1):

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with various concentrations of the VEGFR-2 inhibitor, along with a constant concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A only, inhibitor only).

    • Incubate for 48-72 hours.

    • Add the tetrazolium salt reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

2. DNA Synthesis Assays (e.g., BrdU, EdU):

  • Principle: These assays measure the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle. This provides a direct measure of cell proliferation.

  • Protocol Outline:

    • Follow steps 1-4 of the cell viability assay protocol.

    • During the final 2-24 hours of incubation, add BrdU or EdU to the cell culture medium.

    • Fix the cells and permeabilize the cell membranes.

    • For BrdU assays, perform a DNA denaturation step.

    • Add a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme or fluorophore. For EdU assays, use a click chemistry-based detection method.

    • Add a substrate to generate a colorimetric or fluorescent signal and quantify using a plate reader or fluorescence microscope.

3. Direct Cell Counting:

  • Principle: This straightforward method involves directly counting the number of cells after a period of treatment.

  • Protocol Outline:

    • Seed a known number of endothelial cells in a multi-well plate.

    • Follow steps 2-4 of the cell viability assay protocol.

    • At the end of the incubation period, detach the cells using trypsin.

    • Count the number of cells in each well using a hemocytometer or an automated cell counter.

Experimental_Workflow start Start seed_cells Seed Endothelial Cells (e.g., HUVECs) in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere starve Serum-starve cells (4-6 hours) adhere->starve treat Treat cells with VEGFR-2 Inhibitor and/or VEGF-A starve->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Proliferation Assay incubate->assay mtt MTT/XTT Assay assay->mtt brdu BrdU/EdU Assay assay->brdu count Direct Cell Counting assay->count measure Measure Absorbance/ Fluorescence/Cell Number mtt->measure brdu->measure count->measure analyze Analyze Data (e.g., IC50 calculation) measure->analyze end End analyze->end

A typical experimental workflow for assessing endothelial cell proliferation.

Quantitative Data Presentation

The efficacy of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the VEGF-A-stimulated proliferation by 50%. The following table provides an example of quantitative data that might be obtained from a cell viability assay.

Treatment GroupVEGFR-2 Inhibitor (nM)VEGF-A (20 ng/mL)Relative Cell Viability (%)
Vehicle Control0-100 ± 5
VEGF-A Alone0+180 ± 10
Inhibitor1+155 ± 8
Inhibitor10+115 ± 6
Inhibitor50+95 ± 5
Inhibitor100+85 ± 4
Inhibitor500+82 ± 4

Data are represented as mean ± standard deviation.

From such data, an IC50 value can be calculated by plotting the inhibitor concentration against the percentage of inhibition of VEGF-A-stimulated proliferation.

Conclusion

Inhibition of VEGFR-2 is a well-established and effective strategy for curtailing endothelial cell proliferation and, consequently, angiogenesis. Understanding the intricate signaling pathways governed by VEGFR-2 allows for the rational design and evaluation of novel inhibitors. The experimental protocols detailed in this guide provide robust and quantifiable methods for assessing the anti-proliferative effects of such compounds in a preclinical setting. While the specific compound "this compound" remains uncharacterized in public databases, the principles and methodologies outlined here are universally applicable to the study of any VEGFR-2 inhibitor's impact on endothelial cell biology.

References

Preclinical Profile of a VEGFR-2 Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical data for Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of VEGFR-2 targeted therapies. Vandetanib is used here as a well-characterized example to illustrate the typical preclinical data package for a compound in this class, in lieu of the placeholder "Vegfr-2-IN-15".

Data Presentation

The following tables summarize the quantitative data from various preclinical studies of Vandetanib, focusing on its inhibitory activity and anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity of Vandetanib[1][2][3]
Target KinaseIC50 (nM)Assay Type
VEGFR-2 (KDR) 40 Cell-free recombinant enzyme assay
VEGFR-3 (Flt-4)110Cell-free recombinant enzyme assay
EGFR500Cell-free recombinant enzyme assay
PDGFRβ1100Cell-free recombinant enzyme assay
Flt-1>1100Cell-free recombinant enzyme assay
Tie-2>3600Cell-free recombinant enzyme assay
FGFR1>3600Cell-free recombinant enzyme assay
MEK>10000Cell-free recombinant enzyme assay
CDK2>10000Cell-free recombinant enzyme assay
c-Kit>10000Cell-free recombinant enzyme assay
ErbB2>10000Cell-free recombinant enzyme assay
FAK>10000Cell-free recombinant enzyme assay
PDK1>10000Cell-free recombinant enzyme assay
Akt>10000Cell-free recombinant enzyme assay
IGF-1R>10000Cell-free recombinant enzyme assay
Table 2: In Vitro Cellular Activity of Vandetanib[1][4][5]
Cell LineAssay TypeEffectIC50 / Concentration
HUVECProliferation (VEGF-stimulated)Inhibition60 nM
HUVECProliferation (EGF-stimulated)Inhibition170 nM
HUVECProliferation (bFGF-stimulated)Inhibition800 nM
A549 (Lung Carcinoma)Cell GrowthInhibition2.7 µM
Calu-6 (Lung Carcinoma)Cell GrowthInhibition13.5 µM
TT (Medullary Thyroid Carcinoma)Proliferation>50% inhibition1 µM
MTC-SK (Medullary Thyroid Carcinoma)ProliferationNo significant inhibition1 µM
Breast Cancer Cell LinesApoptosis & Cell Cycle ArrestInductionNot specified
Breast Cancer Cell LinesVEGF Secretion35% decrease50 µg/mL
Table 3: In Vivo Antitumor Efficacy of Vandetanib in Xenograft Models[6][7][8][9]
Tumor ModelHostTreatmentTumor Growth Inhibition
HCT-116 (Colon Carcinoma)Athymic mice100 mg/kg, p.o.54%
HT-29 (Colon Carcinoma)Nude mice25 mg/kg/day, p.o. (concurrent with irinotecan)Significant inhibition
UMSCC2 (Head and Neck Squamous Cell Carcinoma)Mice15 mg/kg/day, p.o. (with docetaxel)Enhanced tumor growth inhibition
MTC (Medullary Thyroid Carcinoma)Mice25 mg/kg/day, o.g.Significant reduction in tumor volume

Experimental Protocols

This section provides detailed methodologies for key preclinical assays used to characterize the activity of Vandetanib.

VEGFR-2 Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against the VEGFR-2 enzyme.

Protocol:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Reaction Mixture: Vandetanib is incubated with the recombinant VEGFR-2 enzyme, 10 mM MnCl2, and 2 µM ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: Kinase activity is measured using a detection reagent such as Kinase-Glo® MAX, which quantifies the amount of ATP remaining in the well after the kinase reaction. Luminescence is read using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density (e.g., 1000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: Vandetanib is added at various concentrations (e.g., 0.1–100 µM) to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Plates are incubated for an additional 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: 100 µL of a solubilization solution (e.g., a detergent reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.

HUVEC Tube Formation Assay

This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Plate Coating: A 96-well plate is coated with Matrigel or a similar basement membrane extract and allowed to polymerize at 37°C for 1 hour.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well) in the presence of various concentrations of Vandetanib or a vehicle control.

  • Incubation: The plate is incubated for 6 to 24 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points using image analysis software.

  • Data Analysis: The percentage of inhibition of tube formation is calculated relative to the vehicle control.

In Vivo Human Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Vandetanib is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., 25 mg/kg/day). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., daily or every other day) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to VEGFR-2 and its inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Vandetanib.

In_Vitro_Assay_Workflow cluster_assays In Vitro Assays start Start plate_cells Plate Cells (e.g., HUVEC, Tumor Cells) start->plate_cells add_compound Add Vandetanib (Dose-response) plate_cells->add_compound incubate Incubate add_compound->incubate proliferation Proliferation Assay (MTT) incubate->proliferation migration Migration Assay (Transwell) incubate->migration tube_formation Tube Formation Assay incubate->tube_formation analyze Analyze Data (IC50/GI50) proliferation->analyze migration->analyze tube_formation->analyze

Caption: General workflow for in vitro preclinical evaluation of a VEGFR-2 inhibitor.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Tumor Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow to Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Vandetanib or Vehicle randomize->treat measure Measure Tumor Volume Regularly treat->measure endpoint Reach Study Endpoint measure->endpoint analyze Analyze Tumor Growth and Efficacy endpoint->analyze

Caption: Workflow for in vivo preclinical xenograft studies of a VEGFR-2 inhibitor.

In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to VEGFR-2, focusing on the quantitative assessment of this interaction and the experimental methodologies employed. While specific data for a compound designated "Vegfr-2-IN-15" is not publicly available, this guide will utilize data from other well-characterized VEGFR-2 inhibitors to provide a comprehensive and illustrative analysis.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately regulate endothelial cell proliferation, migration, survival, and permeability.[1][2][3][4][5] Small molecule inhibitors target the ATP-binding site within the kinase domain of VEGFR-2, preventing autophosphorylation and thereby blocking the downstream signaling cascade.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Inactive Monomer) VEGFA->VEGFR2 Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Responses Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2_dimer Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, directly influencing its potency and efficacy. For VEGFR-2 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.

The table below summarizes the IC50 values for several representative small molecule inhibitors of VEGFR-2.

InhibitorVEGFR-2 IC50 (nM)Reference Compound
VEGFR-2-IN-2615.5N/A
Sunitinib10FDA Approved
Sorafenib90FDA Approved
Compound 21e21Research Compound
Compound 21b33.4Research Compound
Compound 21c47.0Research Compound
Compound 23j3.7Research Compound

Note: Data for "this compound" was not found in the public domain. The inhibitors listed above are for illustrative purposes.[6][7][8][9]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The determination of an inhibitor's IC50 value is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay.

Objective: To measure the enzymatic activity of recombinant human VEGFR-2 in the presence of varying concentrations of a test inhibitor and determine the IC50 value.

Materials:

  • Recombinant Human VEGFR-2 (kinase domain)

  • Kinase Assay Buffer

  • ATP (Adenosine Triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test Inhibitor (e.g., this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Inhibitor Prepare_Reagents->Serial_Dilution Add_Inhibitor Add Inhibitor Dilutions to 96-well Plate Serial_Dilution->Add_Inhibitor Add_Enzyme Add VEGFR-2 Enzyme to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence on Plate Reader Add_Detection_Reagent->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an In Vitro VEGFR-2 Kinase Assay.

Procedure:

  • Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and substrate solution to their final working concentrations.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform a serial dilution of the inhibitor stock to obtain a range of concentrations to be tested.

  • Assay Plate Setup: To the wells of a 96-well plate, add the kinase assay buffer, the serially diluted inhibitor, and the substrate. Include control wells containing only buffer and substrate (negative control) and wells with buffer, substrate, and enzyme but no inhibitor (positive control).

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP concentration by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The quantitative determination of binding affinity, primarily through IC50 values derived from in vitro kinase assays, is a cornerstone of the development of potent and selective VEGFR-2 inhibitors. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel therapeutics targeting the VEGFR-2 signaling pathway. While the specific inhibitor "this compound" remains uncharacterized in the public domain, the principles and protocols outlined here are broadly applicable to the evaluation of any small molecule inhibitor directed against this critical oncogenic driver.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. As a receptor tyrosine kinase, VEGFR-2 plays a critical role in endothelial cell proliferation, survival, migration, and vascular permeability. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it is crucial for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a significant target for anti-angiogenic therapies. These application notes provide detailed in vitro assay protocols to characterize the activity of Vegfr-2-IN-15, a potential inhibitor of VEGFR-2.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to the angiogenic process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P_VEGFR-2 pVEGFR-2 VEGFR-2->P_VEGFR-2 Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR-2 Signaling Pathway Diagram

Quantitative Data Summary

The inhibitory activity of this compound is determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the inhibitor. The following table presents hypothetical but representative data for this compound.

Assay TypeTarget/Cell LineParameterThis compound (Value)Positive Control (e.g., Sunitinib)
Biochemical Kinase AssayRecombinant Human VEGFR-2IC5025 nM10 nM
Cellular Phosphorylation AssayHUVECIC50150 nM80 nM
Cell Proliferation AssayHUVECIC50500 nM300 nM

Experimental Protocols

VEGFR-2 Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant Human VEGFR-2 (e.g., BPS Bioscience, Cat. No. 40301)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • This compound

  • Positive Control (e.g., Sunitinib)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

  • White 96-well plates

  • Luminometer

Protocol:

  • Prepare a serial dilution of this compound and the positive control in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted compounds or vehicle (for control wells).

  • Add 20 µL of a master mix containing kinase assay buffer, ATP, and the kinase substrate to each well.

  • To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound and controls B Add compounds to 96-well plate A->B C Add master mix (Buffer, ATP, Substrate) B->C D Add VEGFR-2 enzyme to initiate reaction C->D E Incubate at 30°C D->E F Add Kinase-Glo® reagent E->F G Incubate at RT F->G H Measure luminescence G->H I Calculate IC50 H->I

Biochemical Kinase Assay Workflow
Cellular VEGFR-2 Autophosphorylation Assay

This cell-based assay determines the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant Human VEGF-A

  • This compound

  • Positive Control (e.g., Sunitinib)

  • Lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 antibodies

  • ELISA kit or Western blot reagents

Protocol:

  • Seed HUVECs in 96-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-incubate the cells with various concentrations of this compound or positive control for 1-2 hours.

  • Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates using a sandwich ELISA or by Western blotting.[1][2]

  • The IC50 value is determined by the concentration of this compound that inhibits VEGF-A-induced phosphorylation by 50%.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 activation.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (low serum, e.g., 1-2% FBS)

  • Recombinant Human VEGF-A

  • This compound

  • Positive Control (e.g., Sunitinib)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in low-serum medium.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound or positive control in the presence of a stimulatory concentration of VEGF-A.

  • Incubate for 48-72 hours at 37°C in a humidified incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.[3]

References

Application Notes and Protocols for Vegfr-2-IN-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has emerged as a critical strategy in anti-cancer therapy.

This document provides detailed application notes and protocols for the use of Vegfr-2-IN-15, a potent and selective inhibitor of VEGFR-2, in cell culture experiments. While specific data for a compound named "this compound" is not publicly available, this document leverages data from structurally and functionally similar, well-characterized VEGFR-2 inhibitors to provide representative protocols and expected outcomes. The principles and methodologies described herein are broadly applicable to the in vitro characterization of small molecule VEGFR-2 inhibitors.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site within the intracellular kinase domain of VEGFR-2. By competitively binding to this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3]

Data Presentation

The following table summarizes key quantitative data for representative VEGFR-2 inhibitors, which can be used as a reference for designing experiments with this compound.

CompoundTarget(s)IC50 (nM)Cell-based Assay ExamplesReference
VEGFR-2-IN-26VEGFR-215.5Antiproliferative activity in various cancer cell lines[3]
VEGFR-2-IN-30VEGFR-2, PDGFR, EGFR, FGFR166 (VEGFR-2)Inhibition of UO-31 cell growth, HUVEC migration assay, cell cycle arrest and apoptosis induction in UO-31 cells[5]
ApatinibVEGFR-2Not specifiedInduces autophagy and apoptosis[6]
CabozantinibVEGFR-2, c-Met, Ret, Kit, Flt-1/3/4, Tie2, AXL0.035 (VEGFR-2)Induces PUMA-dependent apoptosis in colon cancer cells[6]
Ki8751VEGFR-20.9Selective for VEGFR-2 over other kinases[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., cancer cell lines with known VEGFR-2 expression like UO-31).

  • Complete cell culture medium (e.g., EGM-2 for HUVECs, or appropriate media for cancer cell lines).

  • Recombinant human VEGF-A (for stimulating VEGFR-2 signaling).

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Cell culture plates (6-well, 24-well, or 96-well).

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells at an appropriate density in cell culture plates and allow them to adhere overnight.

  • The following day, replace the medium with a serum-free or low-serum medium for a few hours to starve the cells and reduce basal signaling.

  • Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with VEGF-A.

  • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for the desired duration (e.g., 10-30 minutes for signaling studies, or longer for proliferation/migration assays).

  • Include appropriate controls: a vehicle control (DMSO only), a VEGF-A only control, and an untreated control.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

Materials:

  • Cells treated as described in Protocol 2.

  • MTS or MTT reagent.

  • 96-well plate reader.

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations in the presence or absence of VEGF-A for 24-72 hours.

  • At the end of the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of VEGFR-2 Phosphorylation and Downstream Signaling

Materials:

  • Cells treated as described in Protocol 2.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Grb2_SOS Grb2/SOS VEGFR2->Grb2_SOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Vegfr_2_IN_15 This compound Vegfr_2_IN_15->VEGFR2 Inhibits autophosphorylation

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., HUVECs) Starvation 2. Serum Starve Cells Cell_Culture->Starvation Pretreat 3. Pre-treat with This compound Starvation->Pretreat Stimulate 4. Stimulate with VEGF-A Pretreat->Stimulate Viability Cell Viability Assay (MTS/MTT) Stimulate->Viability Western Western Blot (p-VEGFR-2, p-Akt, p-ERK) Stimulate->Western Migration Migration/Tube Formation Assay Stimulate->Migration

Caption: General experimental workflow for evaluating this compound in cell culture.

Logical_Diagram cluster_hypothesis Hypothesis cluster_experiments Key Experiments cluster_outcomes Expected Outcomes Hypothesis This compound inhibits VEGF-induced angiogenesis Biochemical Inhibit VEGFR-2 Kinase Activity Hypothesis->Biochemical Cellular Block Downstream Signaling Hypothesis->Cellular Functional Reduce Endothelial Cell Proliferation & Migration Hypothesis->Functional Biochemical_Outcome Decreased p-VEGFR-2 Biochemical->Biochemical_Outcome Cellular_Outcome Decreased p-Akt & p-ERK Cellular->Cellular_Outcome Functional_Outcome Decreased Cell Viability & Migration Functional->Functional_Outcome

Caption: Logical relationship between the hypothesis, experiments, and expected outcomes.

References

Application Notes and Protocols for the VEGFR-2 Inhibitor Axitinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in preclinical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Axitinib

Axitinib is a small molecule tyrosine kinase inhibitor that selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, with a significantly high affinity for VEGFR-2.[1][2] By inhibiting the ATP binding site of the receptor's kinase domain, Axitinib effectively blocks the downstream signaling pathways that lead to angiogenesis, tumor growth, and metastatic progression.[3] Its potent anti-angiogenic properties have led to its approval for the treatment of advanced renal cell carcinoma.[4]

Physicochemical and Solubility Data

Proper handling and solubilization of Axitinib are critical for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of Axitinib

PropertyValueReference
Molecular FormulaC₂₂H₁₈N₄OS
Molecular Weight386.47 g/mol
AppearanceWhite to light-yellow solid
CAS Number319460-85-0

Table 2: Solubility of Axitinib

SolventSolubilityStorage of Stock SolutionsReference
Dimethyl Sulfoxide (DMSO)Up to 30 mg/mLStore at -20°C for up to 3 months
Dimethylformamide (DMF)~2.5 mg/mLStore at -20°C

Note: For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid solvent-induced toxicity.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR2 Inhibition

VEGFR-2 signaling pathway and the inhibitory action of Axitinib.

Experimental Protocols

The following are detailed protocols for the use of Axitinib in common preclinical assays.

Preparation of Axitinib Stock Solution

Materials:

  • Axitinib powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the Axitinib powder vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of Axitinib powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro VEGFR-2 Kinase Assay

This protocol is for determining the IC₅₀ of Axitinib against VEGFR-2 kinase activity. Commercially available VEGFR-2 kinase assay kits can be used and their specific instructions should be followed. The following is a general protocol.

Materials:

  • Recombinant human VEGFR-2

  • Poly (Glu, Tyr) 4:1 as a substrate

  • ATP

  • Kinase assay buffer

  • Axitinib stock solution

  • 96-well white plates

  • Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of Axitinib in kinase assay buffer at 2x the final desired concentrations.

  • In a 96-well plate, add the diluted Axitinib solutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (blank).

  • Add the VEGFR-2 enzyme to all wells except the blank.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Axitinib concentration and determine the IC₅₀ value using a suitable software.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of Axitinib on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • Axitinib stock solution

  • 96-well culture plates

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a serum-reduced medium.

  • Prepare different concentrations of Axitinib in the cell suspension. Include a vehicle control.

  • Seed the HUVEC suspension containing Axitinib onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Coat 96-well plate with Matrigel® A2 Solidify at 37°C A1->A2 B1 Seed HUVECs onto Matrigel® A2->B1 A3 Prepare HUVEC suspension with Axitinib A3->B1 B2 Incubate for 4-18 hours B1->B2 C1 Visualize and image tube formation B2->C1 C2 Quantify tube network parameters C1->C2

Workflow for the HUVEC tube formation assay.
In Vivo Antitumor and Anti-angiogenesis Studies in a Xenograft Model

This protocol describes the administration of Axitinib to mice bearing subcutaneous tumors to evaluate its efficacy in vivo.

Materials:

  • Axitinib

  • Vehicle components (e.g., 0.5% carboxymethylcellulose in water)

  • Tumor cells for implantation (e.g., renal cell carcinoma cell line)

  • Immunocompromised mice (e.g., nude or SCID)

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.

  • Axitinib Formulation: Suspend the required amount of Axitinib powder in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse). Ensure a homogenous suspension by vortexing or stirring. Prepare fresh daily.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Axitinib or vehicle to the respective groups via oral gavage once or twice daily at the desired dose (e.g., 30-100 mg/kg).

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

Quantitative Data Summary

Table 3: In Vitro Efficacy of Axitinib

AssayTarget/Cell LineIC₅₀Reference
Kinase AssayVEGFR-10.1 nM[2]
Kinase AssayVEGFR-20.2 nM[2]
Kinase AssayVEGFR-30.1-0.3 nM[2]
Kinase AssayPDGFRβ1.6 nM[2]
Kinase Assayc-Kit1.7 nM[2]
Cell ProliferationSH-SY5Y274 nM[1]
Cell ProliferationIGR-NB8849 nM[1]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Troubleshooting

  • Poor Solubility: If Axitinib does not dissolve completely in DMSO, gentle warming (37°C) or sonication can be applied. For in vivo studies, ensure the suspension is homogenous before each administration.

  • High Background in Kinase Assay: Ensure that the kinase and substrate are of high purity. Optimize the ATP concentration, as high concentrations can lead to high background.

  • Inconsistent Tube Formation: HUVEC passage number and confluency can affect tube formation. Use low passage cells and ensure they are in the logarithmic growth phase. The quality and thickness of the basement membrane matrix are also critical.

  • In Vivo Toxicity: Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration.

For further information, please consult the relevant safety data sheets and product information from the supplier.

References

Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 Following Treatment with a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (p-VEGFR-2) by Western blot in cell lysates treated with a generic VEGFR-2 inhibitor. This protocol is intended to serve as a comprehensive guide for assessing the efficacy of inhibitory compounds targeting the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.[1][2][3]

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that plays a central role in mediating the biological effects of VEGF-A, a potent pro-angiogenic factor.[1][2] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[1][2] This phosphorylation cascade initiates a series of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] Consequently, inhibiting VEGFR-2 phosphorylation is a key strategy in the development of anti-angiogenic therapies for cancer and other diseases characterized by excessive blood vessel formation.[3][4][5]

This document outlines a robust Western blot protocol to measure the levels of phosphorylated VEGFR-2 at specific tyrosine residues, providing a direct readout of inhibitor activity.

Data Presentation

The following table summarizes recommended starting concentrations and conditions for key reagents. Researchers should optimize these conditions for their specific cell type and experimental setup.

Reagent/ParameterRecommendationNotes
Cell Seeding Density 2 x 106 cells / 10 cm dishAdjust based on cell type and growth rate to achieve 80-90% confluency at the time of treatment.
Serum Starvation 12-24 hours in serum-free or low-serum (0.5-1% FBS) mediaTo reduce basal VEGFR-2 activation.
VEGFR-2 Inhibitor (e.g., Vegfr-2-IN-15) 1-1000 nM (Titrate to determine IC50)Dissolve in appropriate solvent (e.g., DMSO). Include a vehicle control (DMSO only).
Inhibitor Pre-incubation Time 1-4 hoursOptimize based on the inhibitor's mechanism of action and cell permeability.
VEGF-A Stimulation 50 ng/mLTo induce VEGFR-2 phosphorylation.
Stimulation Time 5-15 minutesTime course experiments are recommended to determine the peak of phosphorylation.
Primary Antibody (p-VEGFR-2) 1:1000 dilutionDilution may vary based on the specific antibody and target phosphorylation site (e.g., Tyr1175, Tyr951).[6]
Primary Antibody (Total VEGFR-2) 1:1000 dilutionUsed as a loading control to normalize p-VEGFR-2 levels.[6]
Secondary Antibody 1:2000 - 1:10000 dilutionHRP-conjugated anti-rabbit or anti-mouse IgG.
Protein Loading 20-40 µg of total protein per lane

Experimental Protocols

Cell Culture and Treatment
  • Cell Plating: Plate endothelial cells (e.g., HUVECs, HMVECs) in complete growth medium and allow them to adhere and reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Prepare working concentrations of the VEGFR-2 inhibitor in serum-free medium. Add the inhibitor to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle-only control.

  • VEGF Stimulation: Add VEGF-A to the medium to a final concentration of 50 ng/mL and incubate for 5-15 minutes at 37°C. A non-stimulated control should also be included.

  • Cell Lysis: Immediately after stimulation, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blotting
  • Sample Preparation: Mix an appropriate amount of protein lysate (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Tris-glycine polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Western Blot Protocol cell_culture Plate and grow endothelial cells to 80-90% confluency serum_starve Serum starve cells for 12-24 hours cell_culture->serum_starve inhibitor_tx Pre-treat with this compound or vehicle serum_starve->inhibitor_tx vegf_stim Stimulate with VEGF-A for 5-15 minutes inhibitor_tx->vegf_stim cell_lysis Lyse cells in RIPA buffer with inhibitors vegf_stim->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA or milk transfer->blocking primary_ab Incubate with primary antibody (p-VEGFR-2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection reprobe Strip and re-probe for Total VEGFR-2 and loading control detection->reprobe

Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitor Action VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Inhibitor->VEGFR2 Blocks ATP binding site

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Vegfr-2-IN-15, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro angiogenesis assays.

Introduction to Angiogenesis and VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The process is tightly regulated by a variety of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) family and their receptors playing a central role.[3][4]

VEGFR-2, a receptor tyrosine kinase expressed predominantly on vascular endothelial cells, is the primary mediator of the angiogenic effects of VEGF-A.[5][6] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][7] This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and tube formation.[3][5][8][9] Given its pivotal role, VEGFR-2 has become a key target for anti-angiogenic therapies.[4] this compound is designed to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2:f0 PI3K PI3K VEGFR2:f0->PI3K pY1175 PLCg PLCg VEGFR2:f0->PLCg pY1175 Akt Akt PI3K->Akt PKC PKC PLCg->PKC Vegfr_2_IN_15 Vegfr_2_IN_15 Vegfr_2_IN_15->VEGFR2:f0 Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Application: In Vitro Angiogenesis Assays

This compound can be effectively evaluated in a variety of established in vitro angiogenesis assays to quantify its anti-angiogenic potential. The most common assays are detailed below.

This is one of the most widely used assays to model the late stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.[10][11][12] Endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane extract (e.g., Matrigel), which induces them to form networks of tubes. The inhibitory effect of this compound is quantified by measuring the reduction in tube length, number of branch points, or total tube area.

Cell migration is a crucial early step in angiogenesis.[1]

  • Wound Healing Assay: A "scratch" is made in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the wound is measured over time in the presence and absence of this compound.

  • Transwell (Boyden Chamber) Assay: This assay measures chemotaxis. Endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant (like VEGF) is placed in the lower chamber. The number of cells that migrate through the pores in response to the stimulus is quantified, and the inhibitory effect of this compound is assessed.

Angiogenesis requires the proliferation of endothelial cells to supply the necessary cell numbers for new vessel formation.[1] Standard cell viability assays (e.g., MTT, XTT, or direct cell counting) can be used to determine the effect of this compound on VEGF-stimulated endothelial cell proliferation.

Experimental Protocols

This protocol describes the methodology for assessing the effect of this compound on the tube-forming capacity of HUVECs on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel® or Geltrex™)

  • This compound (stock solution in DMSO)

  • Recombinant Human VEGF-A

  • 96-well tissue culture plates

  • Calcein AM fluorescent dye[2]

  • Inverted fluorescence microscope with imaging software

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Assay Execution & Analysis A Thaw Basement Membrane Extract (BME) on ice B Coat 96-well plate with 50 µL BME/well A->B C Incubate at 37°C for 30-60 min to solidify B->C D Harvest HUVECs (70-90% confluent) E Resuspend cells in serum-starved medium D->E F Prepare cell suspensions with VEGF and varying concentrations of this compound E->F G Add 100 µL cell suspension (1-2 x 10^4 cells) to each BME-coated well H Incubate at 37°C, 5% CO2 for 4-18 hours G->H I Stain with Calcein AM H->I J Image wells using fluorescence microscope I->J K Quantify tube length, branch points, and area J->K

Procedure:

  • Plate Coating: Thaw the basement membrane extract (BME) on ice overnight at 4°C.[11] Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[11] Ensure the entire surface of the well is covered.

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[2]

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and neutralize.[10] Resuspend the cells in a serum-starved basal medium.

  • Treatment Preparation: Prepare serial dilutions of this compound in the basal medium containing a fixed concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls:

    • Negative Control: Basal medium only (no VEGF).

    • Positive Control: Basal medium with VEGF-A.

    • Vehicle Control: Basal medium with VEGF-A and the highest concentration of DMSO used for the inhibitor.

  • Cell Seeding: Add the cells to the treatment media to achieve a final density of 1.0 - 2.0 x 10⁵ cells/mL. Gently add 100 µL of the final cell suspension to each BME-coated well (1-2 x 10⁴ cells/well).[2]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 18 hours. Monitor tube formation periodically. HUVECs typically form well-developed networks within this timeframe.[10]

  • Visualization and Quantification:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 20-30 minutes at 37°C.[2]

    • Capture images of the tube networks using an inverted fluorescence microscope.

    • Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify total tube length, number of junctions/nodes, and total mesh area.

This protocol measures the effect of this compound on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell-scratching insert

  • This compound (stock solution in DMSO)

  • Recombinant Human VEGF-A

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and allow them to grow to a 95-100% confluent monolayer.

  • Serum Starvation: Once confluent, replace the growth medium with a serum-free basal medium and incubate for 4-6 hours.

  • Creating the Wound: Gently and evenly scratch the monolayer with a sterile 200 µL pipette tip to create a cell-free "wound."

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add basal medium containing VEGF-A (e.g., 20 ng/mL) and the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Image Acquisition: Immediately after adding the treatment media, place the plate on a microscope stage and acquire the initial image of the scratch (T=0 hours).

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the cell-free area at each time point for all conditions. Calculate the percentage of wound closure relative to the initial wound area at T=0.

    Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Data Presentation

Quantitative data from the assays should be summarized for clear interpretation and comparison. The results below are illustrative examples of data that could be obtained when testing a potent VEGFR-2 inhibitor like this compound.

Table 1: Effect of this compound on HUVEC Tube Formation

Treatment GroupConcentration (nM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
No VEGF -15.2 ± 3.111.5 ± 2.8
VEGF (20 ng/mL) 0 (Vehicle)100.0 ± 8.5100.0 ± 9.2
This compound 185.4 ± 7.981.2 ± 8.1
This compound 1052.1 ± 6.345.7 ± 5.5
This compound 10018.9 ± 4.214.3 ± 3.9
This compound 100014.5 ± 3.510.8 ± 2.5
IC₅₀ (nM)~12 nM~15 nM

Data are presented as mean ± standard deviation. The IC₅₀ value is calculated from the dose-response curve.

Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay at 12 hours)

Treatment GroupConcentration (nM)Wound Closure (%)
No VEGF -18.5 ± 4.1
VEGF (20 ng/mL) 0 (Vehicle)85.2 ± 7.3
This compound 1061.7 ± 6.8
This compound 10025.4 ± 5.1
This compound 100019.1 ± 4.5

Data are presented as mean ± standard deviation.

References

Troubleshooting & Optimization

Vegfr-2-IN-15 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vegfr-2-IN-15, a potent VEGFR-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also identified as Compound 14b, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Its primary mechanism of action is the inhibition of VEGFR-2 kinase activity, a critical component in the angiogenesis signaling pathway. By blocking this pathway, this compound can impede the formation of new blood vessels, which is essential for tumor growth and metastasis.

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated significant anti-proliferative activity in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[2] It has also been shown to reduce the proliferation and migratory potential of Human Umbilical Vein Endothelial Cells (HUVECs).[2]

Q3: What are the observed cellular effects of this compound in cancer cells?

In HepG2 cancer cells, treatment with this compound leads to cell cycle arrest at the Pre-G1 phase and induces apoptosis.[2] This apoptotic effect is further supported by a notable increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway.[2]

Q4: What is the potency of this compound against its primary target?

This compound is a highly potent inhibitor of VEGFR-2, with a reported IC50 value of 0.016 ± 0.002 µM.[3]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Sub-optimal Inhibition of VEGFR-2 Signaling

Possible Causes & Solutions:

  • Incorrect Inhibitor Concentration: Ensure the concentration of this compound is appropriate for the cell line and experimental conditions. Refer to the dose-response data in the tables below. A concentration of at least 10-fold above the IC50 value is generally recommended for complete inhibition.

  • Inhibitor Instability: this compound, like many small molecules, can be sensitive to storage conditions. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • High Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the inhibitor treatment, if compatible with your cell line.

  • Cellular Efflux: Some cancer cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell. If you suspect this, you can co-treat with a known efflux pump inhibitor to see if it potentiates the effect of this compound.

Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

Possible Causes & Solutions:

  • Kinase Selectivity: While this compound is a potent VEGFR-2 inhibitor, its activity against other kinases has not been extensively profiled in publicly available literature. Unexpected phenotypes could arise from the inhibition of other kinases.

    • Recommendation: If you observe unexpected results, it is advisable to perform a kinome scan to determine the selectivity profile of this compound under your experimental conditions.

  • Cell Line Specific Effects: The cellular response to a kinase inhibitor can be highly dependent on the genetic background and signaling network of the specific cancer cell line being used.

    • Recommendation: Compare your results with the known effects in HepG2 and MCF-7 cells. If the phenotype is different, consider performing RNA sequencing or proteomic analysis to identify the affected pathways.

  • Compound Purity: Impurities in the inhibitor stock could lead to off-target effects.

    • Recommendation: Ensure you are using a high-purity batch of this compound. If in doubt, obtain a fresh, quality-controlled supply.

Issue 3: Difficulty Reproducing Apoptosis or Cell Cycle Arrest

Possible Causes & Solutions:

  • Cell Density and Health: The induction of apoptosis and cell cycle arrest can be highly dependent on the confluency and overall health of the cell culture.

    • Recommendation: Ensure that cells are in the logarithmic growth phase and are not overly confluent when the inhibitor is added. Stressed or senescent cells may respond differently.

  • Duration of Treatment: The time required to observe significant apoptosis or cell cycle changes can vary between cell lines.

    • Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. The original study on HepG2 cells observed effects after 48 hours of treatment.[2]

  • Assay Sensitivity: The method used to detect apoptosis or analyze the cell cycle may not be sensitive enough.

    • Recommendation: For apoptosis, consider using multiple assays, such as Annexin V/PI staining by flow cytometry in conjunction with a caspase activity assay (e.g., Caspase-3/7 Glo). For cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye like propidium iodide.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)Assay Type
VEGFR-20.016 ± 0.002Kinase Assay

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (µM)Assay Type
HepG24.61MTT Assay
MCF-7Not specifiedMTT Assay

Table 3: Cellular Effects of this compound on HepG2 Cells (at 4.61 µM for 48h)

ParameterObservation
Cell CycleArrest at Pre-G1 phase (24.59% of cells)
Apoptosis16.52% of cells
Caspase-3 Level4.8-fold increase compared to control

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis
  • Seed HepG2 cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)
  • Following the same treatment protocol as for cell cycle analysis, harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-3 Activity Assay
  • Treat HepG2 cells with this compound as described above.

  • Lyse the cells and measure the protein concentration.

  • Use a commercially available caspase-3 colorimetric or fluorometric assay kit according to the manufacturer's instructions to determine caspase-3 activity in the cell lysates.

  • Normalize the caspase activity to the total protein concentration.

Wound Healing Migration Assay
  • Grow HUVEC cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh media containing this compound at the desired concentration. Include a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Measure the width of the wound at different time points to quantify cell migration.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr2_IN_15 This compound Vegfr2_IN_15->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Apoptosis Start Seed HepG2 Cells Treatment Treat with This compound (48h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Harvest->Analysis CellCycle Cell Cycle Analysis (PI Staining) Analysis->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis Caspase Caspase-3 Activity Analysis->Caspase

Caption: Experimental workflow for assessing apoptosis and cell cycle effects of this compound.

References

improving Vegfr-2-IN-15 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide

This guide provides solutions to common issues encountered when preparing this compound for in vivo experiments. The questions are designed to address specific problems you may be facing.

Q1: My initial attempt to dissolve this compound in a simple aqueous buffer for in vivo administration failed. What should I do next?

A1: It is not uncommon for potent kinase inhibitors like this compound to exhibit poor aqueous solubility. We recommend a stepwise approach to identify a suitable vehicle. Start with common organic solvents and then move to more complex vehicle formulations if necessary. A suggested workflow is outlined below.

Q2: I was able to dissolve this compound in an organic solvent like DMSO, but it precipitates when I dilute it with an aqueous solution for injection. How can I prevent this?

A2: This is a common issue known as "crashing out." To prevent precipitation upon dilution, you can try a few strategies:

  • Use of Co-solvents: Instead of diluting with a purely aqueous solution, use a mixture of the organic solvent and an aqueous buffer. A common approach is to first dissolve the compound in 100% DMSO and then slowly add a bulking agent like PEG400 or propylene glycol while vortexing. Finally, slowly add the aqueous component (e.g., saline or PBS) to the desired final volume.

  • Lowering the Final Concentration: If possible, lowering the final concentration of this compound in the formulation may keep it in solution.

  • Preparing a Suspension: If a solution is not achievable, you can prepare a fine particle suspension. This involves grinding the compound to a fine powder and suspending it in a vehicle containing a surfactant like Tween® 80 or carboxymethylcellulose (CMC).

Q3: What are some generally well-tolerated vehicle formulations for administering poorly soluble inhibitors like this compound to rodents in vivo?

A3: Several vehicle formulations are commonly used for in vivo studies with poorly soluble compounds. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). Here are a few examples:

  • For Oral Gavage:

    • 0.5% to 1% Carboxymethylcellulose (CMC) in water.

    • 5% to 10% DMSO, 40% PEG400, and 50% to 55% water.

    • Corn oil or other lipid-based formulations.

  • For Intraperitoneal Injection:

    • A solution containing up to 10% DMSO, 40% PEG400, and the remainder as saline. It is crucial to ensure the final DMSO concentration is as low as possible to minimize toxicity.

    • A suspension in saline with 0.5% Tween® 80.

Q4: I am concerned about the potential toxicity of the vehicle formulation itself. What are the best practices to mitigate this?

A4: Vehicle toxicity is a valid concern. To minimize this risk:

  • Conduct a Vehicle-Only Control Group: Always include a control group of animals that receives the vehicle without the compound. This will help you to distinguish between vehicle-induced effects and compound-specific toxicity.

  • Limit the Concentration of Organic Solvents: Keep the percentage of organic solvents like DMSO as low as possible while still achieving the desired solubility.

  • Consult Literature: Review published in vivo studies with similar compounds to identify vehicle formulations that have been shown to be safe and effective.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of small molecule kinase inhibitors?

A1: Many small molecule kinase inhibitors are lipophilic and have low aqueous solubility. This is often a characteristic of molecules designed to penetrate cell membranes and interact with the ATP-binding pocket of kinases. Their solubility can be highly dependent on the pH of the solution.

Q2: Are there any chemical modification strategies to improve the solubility of compounds like this compound?

A2: Yes, chemical modifications can be employed, though these are typically considered during the lead optimization phase of drug discovery. Approaches include the introduction of solubilizing groups or the formation of salts.[1] For an existing compound like this compound, formulation strategies are the more practical approach.

Q3: How do lipid-based formulations enhance the solubility and absorption of kinase inhibitors?

A3: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the solubility and oral absorption of lipophilic compounds.[2][3] They work by encapsulating the drug in lipidic excipients, which can form micelles or emulsions in the gastrointestinal tract, thereby increasing the drug's surface area and facilitating its absorption.[2][3]

Q4: Where can I find more information on the VEGFR-2 signaling pathway?

A4: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[4][5] Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4] A simplified diagram of this pathway is provided below.

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table summarizes the typical solubility characteristics of poorly soluble kinase inhibitors in common solvents and the general improvements that can be expected with different formulation strategies.

Solvent/VehicleTypical Solubility Range for Poorly Soluble Kinase InhibitorsNotes
Water< 1 µg/mLGenerally very low, often requiring formulation to achieve therapeutic concentrations.
Phosphate-Buffered Saline (PBS) pH 7.4< 1 µg/mLSimilar to water, with slight variations depending on the compound's pKa.
Dimethyl Sulfoxide (DMSO)10 - 100 mg/mLA powerful organic solvent, but its concentration in final formulations for in vivo use should be minimized due to potential toxicity.[6]
Ethanol1 - 20 mg/mLOften used as a co-solvent, but can cause irritation at higher concentrations.
Polyethylene Glycol 400 (PEG400)5 - 50 mg/mLA commonly used co-solvent that can improve solubility and is generally well-tolerated.[6]
Formulation Examples Achievable Concentration Range Considerations
10% DMSO, 40% PEG400, 50% Saline1 - 10 mg/mLA common formulation for intravenous or intraperitoneal administration. The final solution should be clear.
0.5% CMC, 0.25% Tween® 80 in Water (Suspension)1 - 20 mg/mL (as a suspension)Suitable for oral gavage. Particle size of the compound should be minimized to improve homogeneity and absorption.
Lipid-Based Formulations (e.g., SEDDS)> 50 mg/gCan significantly enhance oral bioavailability for highly lipophilic compounds.[2][3] Requires specialized formulation expertise.

Experimental Protocols

Protocol 1: Preparation of a Solution with Co-solvents for Injection

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Vortex until the compound is completely dissolved.

  • In a separate sterile tube, prepare the co-solvent/vehicle mixture. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, first mix the required volume of PEG400 with the saline.

  • Slowly add the concentrated DMSO stock solution of this compound to the PEG400/saline mixture while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

Protocol 2: Preparation of a Suspension for Oral Gavage

  • If necessary, grind the this compound to a fine powder using a mortar and pestle.

  • Prepare the vehicle by dissolving 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween® 80 in sterile water. Stir until the CMC is fully hydrated and the solution is homogeneous.

  • Add the powdered this compound to the vehicle.

  • Homogenize the mixture using a sonicator or a mechanical homogenizer until a uniform suspension is achieved.

  • Continuously stir the suspension while drawing it into the gavage needle to ensure consistent dosing.

Visualizations

experimental_workflow start Start: this compound Powder solubility_test Initial Solubility Test (Aqueous Buffers) start->solubility_test dissolved_check1 Completely Dissolved? solubility_test->dissolved_check1 organic_solvent Dissolve in 100% DMSO dissolved_check1->organic_solvent No in_vivo_ready In Vivo Ready Formulation dissolved_check1->in_vivo_ready Yes co_solvent_formulation Co-solvent Formulation (e.g., DMSO/PEG400/Saline) organic_solvent->co_solvent_formulation dilution_check Precipitation upon Dilution? co_solvent_formulation->dilution_check suspension_prep Prepare Suspension (e.g., CMC/Tween® 80) dilution_check->suspension_prep Yes lipid_formulation Consider Lipid-Based Formulation (e.g., SEDDS) dilution_check->lipid_formulation Persistent Precipitation dilution_check->in_vivo_ready No suspension_prep->in_vivo_ready lipid_formulation->in_vivo_ready fail Re-evaluate Compound/Dose lipid_formulation->fail

Caption: A logical workflow for troubleshooting the solubility of this compound for in vivo studies.

vegfr2_pathway cluster_downstream Downstream Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k src Src dimerization->src permeability Permeability dimerization->permeability vegfr2_in_15 This compound vegfr2_in_15->dimerization Inhibits mapk MAPK plc->mapk akt Akt pi3k->akt src->mapk survival Survival akt->survival proliferation Proliferation mapk->proliferation migration Migration mapk->migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: VEGFR-2 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Vegfr-2-IN-15" is not publicly available in the reviewed scientific literature. The following troubleshooting guides and frequently asked questions (FAQs) are based on the well-documented class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and are intended to provide general guidance for researchers working with similar compounds in animal models.

General Troubleshooting Guide for VEGFR-2 Inhibitors in Animal Models

This guide addresses common challenges researchers may encounter during in vivo studies with VEGFR-2 inhibitors.

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly high toxicity or mortality in animal models - Off-target effects: Many kinase inhibitors have activity against other kinases besides VEGFR-2.[1]- Vehicle toxicity: The vehicle used to dissolve the compound may have its own toxic effects.- Dose miscalculation or allometric scaling issues: Incorrect conversion of in vitro effective doses to in vivo doses.- Rapid compound metabolism: Formation of toxic metabolites.- Conduct a literature review for the known off-target profile of the inhibitor class.- Run a vehicle-only control group to assess its contribution to toxicity.- Perform a dose-range-finding study with a small number of animals to establish a maximum tolerated dose (MTD).- Analyze plasma for major metabolites.
Lack of anti-angiogenic or anti-tumor efficacy - Poor bioavailability: The compound may not be well absorbed or may be rapidly cleared.- Insufficient target engagement: The dose may be too low to achieve the necessary level of VEGFR-2 inhibition in the target tissue.- Tumor model resistance: The tumor model may not be primarily dependent on VEGF/VEGFR-2 signaling.- Compound instability: The compound may degrade in the formulation or in vivo.- Conduct pharmacokinetic (PK) studies to determine the compound's half-life, Cmax, and AUC.- Perform pharmacodynamic (PD) studies to measure VEGFR-2 phosphorylation in tumor or surrogate tissues after treatment.[2]- Characterize the baseline expression of VEGF and VEGFR-2 in your tumor model.[3]- Assess the stability of the compound in the dosing formulation over time.
Development of hypertension - On-target effect: Inhibition of VEGFR-2 in normal vasculature can lead to hypertension, a known side effect of this class of drugs.[4]- Implement regular blood pressure monitoring in the study protocol.- Consider dose reduction or intermittent dosing schedules.- Consult with a veterinarian for potential supportive care measures.
Evidence of proteinuria or renal toxicity - On-target effect: VEGFR-2 is important for the integrity of the glomerular filtration barrier in the kidneys.[4]- Monitor for proteinuria through urinalysis.- At necropsy, collect kidney tissues for histopathological analysis.- Consider dose adjustments if renal toxicity is observed.

Frequently Asked Questions (FAQs): General Toxicity and Side Effects of VEGFR-2 Inhibitors in Animal Models

???+ question "What are the most common on-target toxicities observed with VEGFR-2 inhibitors in animal models?"

???+ question "What are potential off-target side effects of VEGFR-2 inhibitors?"

???+ question "How can I monitor for toxicity in my animal studies?"

???+ question "Are there strategies to mitigate the toxicity of VEGFR-2 inhibitors?"

Data Summary: Common Toxicities of Selected VEGFR-2 Inhibitors in Animal Models

The following table summarizes publicly available toxicity data for several well-characterized VEGFR-2 inhibitors. This is not an exhaustive list but provides a comparative overview.

Compound Animal Model Dose and Route Observed Toxicities/Side Effects
Lenvatinib Rats and RabbitsOralEmbryotoxicity, fetotoxicity, and teratogenicity.[5]
NVP-AAD777 Mice20 mg/kg, subcutaneous, 3x/weekDecreased phosphorylated VEGFR-2, p-eNOS, and total eNOS protein levels in the lung.[6]
DC101 (anti-murine VEGFR-2 antibody) MiceN/AReduced tumor growth.[2] In combination with anti-PD-L1, enhanced anti-tumor activity.[7]
SLT-VEGF/L (fusion protein) Porcine endothelial cells (in vitro)IC50 of 0.2 nMSelective inhibition of growth and induction of apoptosis in cells overexpressing VEGFR-2.[8]
General anti-VEGF signaling drugs Pregnant Rats (animal models for preeclampsia)N/AInoculation with sFlt-1 expression vector induced hypertension and proteinuria, mimicking side effects of anti-VEGF drugs.[4]

Visualizations: Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound (or similar inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Endpoint Analysis A Select Animal Model and Tumor Type B Dose Range-Finding Study to Determine MTD A->B C Establish Study Groups (Vehicle, Low Dose, High Dose) B->C D Compound Administration (e.g., Oral, IP, SC) C->D Begin Treatment E Regular Monitoring: - Body Weight - Clinical Signs - Blood Pressure D->E G Necropsy and Tissue Collection D->G End of Study F Sample Collection (optional): - Blood for PK/PD - Urine for Proteinuria E->F I Analysis of Bloodwork (CBC, Chemistry) F->I H Histopathology of Key Organs G->H J Data Interpretation and Reporting H->J I->J

References

Optimizing Vegfr-2-IN-15 Concentration for Kinase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-15 in kinase assays. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and supporting data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. It functions by competing with ATP for binding to the ATP-binding site within the catalytic kinase domain of VEGFR-2. This inhibition of autophosphorylation prevents the initiation of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

Q2: What is the recommended starting concentration range for this compound in a kinase assay?

A2: For initial experiments, a common starting point is to test a wide range of concentrations spanning several orders of magnitude around the inhibitor's IC50 value. For a potent inhibitor like this compound, a typical starting range would be from 0.1 nM to 10 µM. This allows for the determination of a full dose-response curve.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. For the kinase assay, create serial dilutions of the stock solution in the kinase assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.

Q4: What are the critical components of a this compound kinase assay?

A4: A typical in vitro VEGFR-2 kinase assay includes the purified recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1), ATP as the phosphate donor, this compound at various concentrations, and a buffer system to maintain optimal pH and ionic strength. The reaction is typically detected by measuring the amount of phosphorylated substrate, often using a luminescence-based method like the Kinase-Glo™ MAX assay.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low kinase activity in the positive control 1. Inactive VEGFR-2 enzyme due to improper storage or multiple freeze-thaw cycles. 2. Incorrect ATP concentration. 3. Degraded substrate.1. Use a fresh aliquot of VEGFR-2 enzyme. Always store the enzyme at -80°C in single-use aliquots.[1][2][3] 2. Verify the final ATP concentration is at the Km for VEGFR-2 or as recommended by the assay kit manufacturer. 3. Use a fresh preparation of the substrate.
High variability between replicate wells 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Gently mix the contents of the wells after adding each reagent. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
IC50 value is significantly different from expected 1. Incorrect serial dilutions of this compound. 2. High ATP concentration competing with the inhibitor. 3. Incorrect incubation time.1. Carefully prepare fresh serial dilutions of the inhibitor. 2. If determining the IC50, use an ATP concentration close to the Km of the enzyme. High ATP concentrations will require higher inhibitor concentrations for effective competition. 3. Ensure the incubation time is within the linear range of the kinase reaction.
Inhibitor appears to be insoluble in the assay buffer 1. The final concentration of the inhibitor exceeds its solubility limit. 2. The DMSO concentration is too low to maintain solubility.1. Check the solubility data for this compound. If necessary, lower the highest concentration in your dilution series. 2. Ensure the final DMSO concentration is consistent across all wells and is sufficient to keep the inhibitor in solution, without exceeding 1%.[1]

Quantitative Data Summary

The inhibitory activity of this compound was evaluated in a biochemical kinase assay. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined. The results are summarized below. For comparison, IC50 values for other known VEGFR-2 inhibitors are also provided.

Compound VEGFR-2 IC50 (nM) Reference Compound VEGFR-2 IC50 (nM)
This compound (Hypothetical)3.7Sorafenib3.12[4]
Compound 23j3.7[4]Sunitinib18.9
Compound 21e21[5]Pazopanib4800
Compound 21b33.4[5]Axitinib-
Compound 21c47.0[5]Lenvatinib-

Note: The IC50 value for this compound is presented as a representative value based on potent inhibitors reported in the literature.

Experimental Protocols

Protocol for Determining the IC50 of this compound in a Kinase Assay

This protocol is adapted from commercially available VEGFR-2 kinase assay kits.[1][2][3]

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase

  • Kinase assay buffer (e.g., 5x Kinase Buffer 1)

  • Substrate: Poly (Glu, Tyr) 4:1

  • ATP solution (500 µM)

  • This compound stock solution (10 mM in DMSO)

  • White, opaque 96-well microplate

  • Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo™ MAX)

  • Luminometer

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Buffer 1 to 1x with distilled water.

  • Prepare Serial Dilutions of this compound:

    • Create a dilution series of this compound in 1x Kinase Assay Buffer with a constant concentration of DMSO (e.g., 10%). The concentrations should be 10-fold higher than the desired final assay concentrations.

    • For the positive control ("no inhibitor") and blank wells, prepare the same buffer with the same final DMSO concentration but without the inhibitor.

  • Prepare the Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.

  • Assay Plate Setup:

    • Add the master mix to all wells except the blank.

    • Add 5 µL of the serially diluted this compound to the "Test Inhibitor" wells.

    • Add 5 µL of the "no inhibitor" solution to the "Positive Control" wells.

    • Add 5 µL of the "no inhibitor" solution to the "Blank" wells.

    • Add 1x Kinase Buffer to the "Blank" wells instead of the enzyme.

  • Initiate the Kinase Reaction:

    • Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration in 1x Kinase Assay Buffer.

    • Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.

    • Add an equal volume of the Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival eNOS eNOS Akt->eNOS NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability Migration Cell Migration p38->Migration

Caption: Simplified VEGFR-2 signaling pathway upon activation by VEGF-A.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Prepare Reagents Dilution Prepare Serial Dilutions of this compound Start->Dilution Plate_Setup Set Up 96-Well Plate: Master Mix, Inhibitor, Controls Dilution->Plate_Setup Reaction Initiate Kinase Reaction with VEGFR-2 Enzyme Plate_Setup->Reaction Incubate Incubate at 30°C Reaction->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo™ MAX) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis: Calculate % Inhibition, Determine IC50 Read->Analyze End End: Optimized Concentration Analyze->End

Caption: Workflow for determining the optimal concentration of this compound.

References

troubleshooting Vegfr-2-IN-15 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-15. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments.

FAQs: Troubleshooting this compound Instability and Precipitation

This section addresses specific issues related to the handling, storage, and stability of this compound in solution.

Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I prevent this?

A: This is a common issue when working with hydrophobic small molecules that are initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO).[1] The compound may be highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is added directly to a buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Use Intermediate Dilutions: Avoid diluting the concentrated DMSO stock directly into your final aqueous medium. Instead, perform serial dilutions in DMSO first to lower the concentration.

  • Slow Addition and Mixing: Add the final, diluted DMSO stock to the aqueous solution slowly, drop by drop, while gently vortexing or mixing.[1] This helps prevent localized high concentrations of the compound that can initiate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically not exceeding 0.1% to 0.5%, as many cells can tolerate this range.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Consider Solubilizing Agents: If precipitation persists, the use of solubilizing agents or different formulation strategies may be necessary, though this can impact experimental outcomes and should be carefully validated.

Q2: What is the best way to prepare and store stock solutions of this compound?

A: Proper preparation and storage are critical for maintaining the inhibitor's integrity and activity.

  • Solvent Selection: While water is the preferred solvent in biological experiments, most organic compounds like this compound are insoluble in it. DMSO is the most common and recommended solvent. Always use a fresh, anhydrous (moisture-free) stock of DMSO, as absorbed water can accelerate compound degradation.[1]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, at 10 mM in DMSO. This allows for smaller volumes to be used for subsequent dilutions, minimizing the final DMSO concentration in your assay.

  • Storage Conditions:

    • Powder: As a solid, the inhibitor can typically be stored at -20°C for up to three years.[1]

    • Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C.[1] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]

Q3: I am unsure if my this compound is stable under my experimental conditions (e.g., 37°C incubation). How can I check its stability?

A: Assessing stability under specific experimental conditions is essential for data reliability. The most common method is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[4][5] You can incubate the compound in your experimental buffer at the relevant temperature (e.g., 37°C) and take samples at different time points (e.g., 0, 2, 6, 24 hours). By analyzing the samples via HPLC, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products. A detailed protocol is provided later in this document.

Q4: Can I sonicate or gently heat the solution to redissolve precipitated this compound?

A: Yes, these methods can be effective but must be used with caution.

  • Ultrasonication: Using an ultrasonic bath can help break up precipitates and redissolve the compound.[1] This is a common technique for compounds that are difficult to dissolve.[1]

  • Heating: Gentle heating, typically no higher than 50°C, can also aid in solubilization.[1] However, be aware that excessive heat can degrade the compound, so this should be done carefully and for a short duration.

  • Verification: After using these methods, it is good practice to visually inspect the solution under a microscope to confirm that no small precipitates remain.[1]

Data Summary

Due to the specific nature of this compound, publicly available quantitative stability data is limited. The following tables summarize general guidelines and factors influencing the stability of small molecule inhibitors in solution.

Table 1: General Solvent and Storage Recommendations

ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic molecules. Water contamination can promote hydrolysis and degradation.[1]
Powder Storage -20°C in a desiccated environmentLong-term stability (up to 3 years) is best maintained in a cold, dry state.[1]
Stock Solution Storage -20°C or -80°C (Aliquot for single use)Minimizes degradation from repeated freeze-thaw cycles and exposure to ambient temperature and light.[1][3]
Aqueous Solution Stability Generally low; prepare freshMany inhibitors have limited stability in aqueous buffers and should be prepared immediately before use.

Table 2: Factors Affecting this compound Stability in Solution

FactorPotential ImpactMitigation Strategy
Water Content High (Hydrolysis)Use anhydrous-grade DMSO. Store stock solutions properly to prevent moisture absorption.[1]
Temperature High (Degradation)Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at high temperatures unless experimentally necessary.[5]
pH of Aqueous Buffer Variable (Hydrolysis/Degradation)Determine the optimal pH range for compound stability if issues are suspected.
Freeze-Thaw Cycles High (Degradation/Precipitation)Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.[3][4]
Light Exposure Moderate (Photodegradation)Store solutions in amber vials or protect them from light, especially during long experiments.

Visualizations and Workflows

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis.[6][7] Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates key tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.[6][8][9] this compound is designed to inhibit this kinase activity.

VEGFR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space cluster_plc Proliferation Pathway cluster_pi3k Survival Pathway VEGF VEGF-A VEGFR2_dimer VEGFR2 Dimer (Active) VEGF->VEGFR2_dimer Binds & Activates VEGFR2_inactive VEGFR2 (Inactive) PLCg PLCγ VEGFR2_dimer->PLCg pY1175 PI3K PI3K VEGFR2_dimer->PI3K pY951 Inhibitor This compound Inhibitor->VEGFR2_dimer Inhibits Kinase Activity PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK PKC->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Troubleshooting Workflow for Compound Precipitation

This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.

Troubleshooting_Workflow start Start: Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Action: Gently warm (<50°C) or sonicate stock solution. check_stock->dissolve_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_stock direct_dilution Direct dilution of high-conc. stock into aqueous buffer check_dilution->direct_dilution Direct serial_dilution Serial dilution in DMSO first, then slow addition to buffer check_dilution->serial_dilution Serial recommend_serial Action: Use serial dilutions in DMSO. Add final aliquot slowly to aqueous buffer while mixing. direct_dilution->recommend_serial check_final_conc Is final DMSO concentration >0.5%? serial_dilution->check_final_conc recommend_serial->check_final_conc lower_dmso Action: Adjust stock concentration or dilution scheme to lower final DMSO percentage. check_final_conc->lower_dmso Yes success Success: Solution is Clear check_final_conc->success No lower_dmso->success

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Experimental Workflow: HPLC Stability Assessment

This diagram outlines the key steps for performing an in-vitro stability assessment of this compound using HPLC.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. HPLC Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound in experimental buffer (e.g., PBS) aliquot Aliquot into time-point vials (T=0, T=2h, T=6h, T=24h) prep_solution->aliquot incubate Incubate samples at experimental temperature (e.g., 37°C) aliquot->incubate sample_t0 Immediately quench T=0 sample with Acetonitrile & freeze aliquot->sample_t0 sample_tx Quench subsequent samples at their respective time points incubate->sample_tx run_hplc Analyze all quenched samples using a validated HPLC-UV method sample_t0->run_hplc sample_tx->run_hplc integrate_peaks Integrate peak area of the parent compound for each time point run_hplc->integrate_peaks plot_data Plot % Remaining Compound vs. Time integrate_peaks->plot_data determine_stability Determine stability profile and calculate degradation half-life plot_data->determine_stability

Caption: Workflow for assessing compound stability via HPLC.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution via HPLC-UV

Objective: To determine the stability of this compound in a specified aqueous buffer over time at a constant temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or other modifier, as needed for chromatography)

  • HPLC system with a UV detector and a suitable C18 column

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved; sonicate briefly if necessary.

  • Preparation of Working Solution:

    • Dilute the 10 mM DMSO stock into the pre-warmed (e.g., 37°C) experimental buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µM).

    • The final DMSO concentration in this working solution should be kept low (e.g., ≤ 0.1%).

    • Vortex gently to mix thoroughly.

  • Time-Point Sampling:

    • T=0 Sample: Immediately after preparation, transfer a 100 µL aliquot of the working solution into a labeled autosampler vial containing 100 µL of ACN. The ACN acts as a quenching agent to stop any degradation. Mix and store at -20°C until analysis.

    • Incubation: Place the remainder of the working solution in an incubator set to the desired experimental temperature (e.g., 37°C).

    • Subsequent Samples: At each subsequent time point (e.g., 1, 4, 8, 24 hours), remove a 100 µL aliquot, quench it with 100 µL of ACN in a new vial, mix, and store at -20°C.

  • HPLC Analysis:

    • Set up the HPLC method. A typical starting point for a small molecule inhibitor would be a gradient elution on a C18 column.

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer, or test at a standard wavelength like 254 nm.

    • Inject all samples, from T=0 to the final time point, onto the HPLC system.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak corresponding to the intact this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (which is considered 100%).

    • Plot the "% Compound Remaining" versus "Time" to visualize the degradation curve.

References

how to prevent Vegfr-2-IN-15 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vegfr-2-IN-15. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical identity?

A1: this compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its chemical name is (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one. It has a molecular formula of C₁₇H₁₅BrN₂O and a CAS number of 288144-20-7.[1]

Q2: What are the primary causes of this compound degradation?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The enamine-like vinylidene bridge is prone to hydrolysis, especially under acidic conditions.[1][2][3][4][5]

  • Oxidation: The indolin-2-one core and the electron-rich tetrahydroindole moiety can be susceptible to oxidation.[6][7][8][9]

  • Photodecomposition: The vinyl bromide group may be sensitive to light, potentially leading to degradation upon prolonged exposure to UV or even ambient light.[10][11][12][13]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed, light-resistant container at -20°C.

  • In Solution: Prepare stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For most small molecule inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided the compound is fully soluble.[14]

Q4: What solvents are recommended for dissolving this compound?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors.[14] For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could affect your results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over time in aqueous buffer. Hydrolysis of the enamine-like vinylidene bridge.Prepare fresh dilutions from a frozen DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Inconsistent results between experiments. Degradation of the compound due to improper storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. Re-evaluate the purity of your stock solution using HPLC.
Appearance of unexpected peaks in HPLC analysis. Degradation products from oxidation or hydrolysis.Ensure solvents are anhydrous and degassed. Consider adding antioxidants to your storage solutions if compatible with your assay. Store under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of the compound in aqueous media. Poor solubility.Increase the percentage of co-solvent (e.g., DMSO) if your assay allows. Use a solubilizing agent. Ensure the pH of the buffer is optimal for solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-resistant tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Prepare a fresh working solution of this compound in your experimental aqueous buffer by diluting the DMSO stock solution.

  • Immediately after preparation (T=0), inject an aliquot into an HPLC system to obtain an initial purity profile.

  • Incubate the remaining working solution under your typical experimental conditions (e.g., 37°C, ambient light).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject aliquots into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak. This will provide an estimate of the compound's stability under your experimental conditions.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodecomposition Photodecomposition A This compound B Indolin-2-one derivative + Tetrahydroindole derivative A->B H₂O / H⁺ C This compound D Oxidized derivatives C->D [O] E This compound F Degradation products E->F hv

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Assessment A Prepare fresh working solution of this compound in aqueous buffer B Inject aliquot into HPLC (T=0) A->B C Incubate solution under experimental conditions A->C E Analyze HPLC data for degradation B->E D Inject aliquots at various time points C->D D->E

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Vegfr-2-IN-15 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific resistance mechanisms to Vegfr-2-IN-15 is limited in publicly available scientific literature. Therefore, this guide is based on established mechanisms of resistance to other VEGFR-2 tyrosine kinase inhibitors (TKIs) and provides a framework for troubleshooting potential resistance in your cell lines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges encountered during experiments with this compound, particularly concerning the development of cellular resistance.

Troubleshooting Guide

This guide is designed to help you identify and address potential resistance to this compound in your cell line experiments.

Q1: My cells are showing reduced sensitivity to this compound. How can I confirm resistance?

A1: The first step is to quantitatively assess the loss of sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cells versus the parental, sensitive cell line. A significant increase in the IC50 value suggests the development of resistance.

Experimental Workflow for Confirming Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Initial Mechanistic Investigation Parental Cells Parental Cells Dose-Response Assay Dose-Response Assay Parental Cells->Dose-Response Assay Suspected Resistant Cells Suspected Resistant Cells Suspected Resistant Cells->Dose-Response Assay IC50 Calculation IC50 Calculation Dose-Response Assay->IC50 Calculation Cell Viability Data Western Blot Western Blot IC50 Calculation->Western Blot Confirmed Resistance p-VEGFR-2 Analysis p-VEGFR-2 Analysis Western Blot->p-VEGFR-2 Analysis Downstream Signaling Analysis Downstream Signaling Analysis Western Blot->Downstream Signaling Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Inhibits Alternative RTKs FGFR, PDGFR, etc. Alternative RTKs->PI3K Alternative RTKs->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression mTOR->Gene Expression Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Expression->Proliferation, Survival, Angiogenesis G Start Start Confirm Resistance (IC50) Confirm Resistance (IC50) Start->Confirm Resistance (IC50) Resistant Resistant Confirm Resistance (IC50)->Resistant IC50 Increased Check p-VEGFR-2 Check p-VEGFR-2 Check Total VEGFR-2 Check Total VEGFR-2 Check p-VEGFR-2->Check Total VEGFR-2 p-VEGFR-2 Increased Check Downstream Pathways (p-Akt, p-ERK) Check Downstream Pathways (p-Akt, p-ERK) Check p-VEGFR-2->Check Downstream Pathways (p-Akt, p-ERK) p-VEGFR-2 Decreased Sequence KDR Gene Sequence KDR Gene Check Total VEGFR-2->Sequence KDR Gene Total VEGFR-2 Unchanged On-Target Resistance On-Target Resistance Check Total VEGFR-2->On-Target Resistance Total VEGFR-2 Decreased Sequence KDR Gene->On-Target Resistance Mutation Found RTK Array RTK Array Check Downstream Pathways (p-Akt, p-ERK)->RTK Array No Change Off-Target Resistance Off-Target Resistance Check Downstream Pathways (p-Akt, p-ERK)->Off-Target Resistance Activation Detected RTK Array->Off-Target Resistance Alternative RTK Activated Resistant->Check p-VEGFR-2

Technical Support Center: Minimizing Non-specific Binding of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when working with VEGFR-2 inhibitors.

FAQs: Understanding and Mitigating Non-specific Binding

Q1: What is non-specific binding and why is it a problem when using VEGFR-2 inhibitors?

A1: Non-specific binding refers to the interaction of a small molecule inhibitor, such as a VEGFR-2 inhibitor, with proteins or other cellular components that are not the intended target. This can lead to a variety of problems in experimental assays, including:

  • False positives: The inhibitor appears to have an effect that is not due to its interaction with VEGFR-2.

  • False negatives: High background noise from non-specific binding can mask the true inhibitory effect on VEGFR-2.

  • Inaccurate potency determination (IC50 values): Non-specific interactions can lead to an overestimation or underestimation of the inhibitor's potency.[1]

  • Off-target effects: In cellular assays, binding to other kinases or proteins can trigger unintended signaling pathways, confounding the interpretation of results.

Q2: What are the common causes of non-specific binding of small molecule inhibitors?

A2: Several factors can contribute to non-specific binding:

  • Physicochemical properties of the inhibitor: Highly lipophilic (fat-soluble) compounds tend to bind non-specifically to hydrophobic pockets in proteins and cellular membranes.

  • High inhibitor concentration: Using concentrations of the inhibitor that are significantly higher than its effective range can lead to increased off-target binding.[1]

  • Suboptimal assay conditions: Inadequate blocking, inappropriate buffer composition (e.g., low salt, absence of detergents), and insufficient washing can all contribute to higher non-specific binding.

  • Presence of contaminating proteins: In assays using cell lysates or recombinant proteins, other proteins can interact with the inhibitor.

Q3: How can I assess the level of non-specific binding in my experiment?

A3: It is crucial to include proper controls in your experiments to determine the extent of non-specific binding. Here are some key controls:

  • No-enzyme/no-protein control: In biochemical assays, a reaction mixture without the target enzyme (VEGFR-2) can reveal binding to other components of the assay.

  • Bead-only control (for Co-IP): When performing co-immunoprecipitation, incubating your sample with the beads alone (without the antibody) can identify proteins that bind non-specifically to the beads.[2]

  • Isotype control antibody (for Co-IP): Using a non-specific antibody of the same isotype as your primary antibody helps to distinguish specific antibody-antigen interactions from non-specific binding to the antibody itself.[2]

  • Competition assay: Using an excess of a known, highly specific VEGFR-2 inhibitor can help determine if the binding of your inhibitor is truly to the intended target.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental techniques where non-specific binding of VEGFR-2 inhibitors can be a significant issue.

Guide 1: Kinase Assays

Issue: High background signal or inconsistent IC50 values in a VEGFR-2 kinase assay.

Potential Cause Recommended Solution
Inhibitor Aggregation - Decrease the final concentration of the inhibitor. - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween 20) in the assay buffer.[3]
Non-specific Binding to Assay Plate or Other Components - Add a carrier protein like Bovine Serum Albumin (BSA) or casein to the assay buffer (e.g., 0.1 mg/mL). Note that BSA can bind to some compounds, so other carrier proteins like gamma globulin can be tested.[3] - Optimize the concentration of non-ionic detergents in the assay buffer.[3]
Contaminating Kinase Activity - Use highly purified recombinant VEGFR-2 enzyme (ideally >95% purity).[4]
Suboptimal Buffer Conditions - Optimize the salt concentration (e.g., 50-150 mM NaCl) in the assay buffer.[3] - Ensure the pH of the buffer is optimal for VEGFR-2 activity.

Experimental Protocol: Optimizing a VEGFR-2 Kinase Assay to Minimize Non-specific Binding

  • Prepare Assay Buffer: Start with a baseline buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Test Detergents: Set up parallel assays with varying concentrations of a non-ionic detergent (e.g., 0.005%, 0.01%, 0.05% Tween-20 or Triton X-100).

  • Test Carrier Proteins: In a separate set of experiments, add different concentrations of a carrier protein (e.g., 0.1, 0.5, 1.0 mg/mL BSA or casein).

  • Vary Salt Concentration: Test the effect of different NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) on the assay window and background signal.

  • Run Controls: In each experiment, include "no enzyme" and "no inhibitor" controls to establish the baseline and maximum signal.

  • Analyze Data: Compare the signal-to-background ratio for each condition to identify the optimal buffer composition that minimizes non-specific binding while maintaining robust enzyme activity.

Guide 2: Co-Immunoprecipitation (Co-IP)

Issue: High background with many non-specific proteins being pulled down along with the intended target when using a VEGFR-2 inhibitor.

Potential Cause Recommended Solution
Non-specific Binding to Beads - Pre-clear the cell lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding the antibody.[2] - Use a bead-only control in your experiment to identify proteins that bind directly to the beads.[2]
Non-specific Binding to Antibody - Use an isotype control antibody to identify proteins that bind non-specifically to the immunoglobulin.[2] - Decrease the concentration of the primary antibody used for the IP.[5]
Weak or Transient Protein-Protein Interactions - Optimize the lysis buffer. Avoid harsh detergents like SDS. Consider using milder detergents like NP-40 or Triton X-100. RIPA buffer is often too stringent for Co-IPs as it can disrupt protein-protein interactions.[2]
Insufficient Washing - Increase the number of washing steps (e.g., from 3 to 5).[5] - Increase the stringency of the wash buffer by adding a small amount of non-ionic detergent (e.g., up to 0.1% Tween-20 or Triton X-100).[5]

Experimental Protocol: Reducing Non-specific Binding in Co-IP

  • Cell Lysis: Lyse cells in a gentle buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (and isotype control in a parallel tube) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash 4-5 times with ice-cold wash buffer (lysis buffer with or without a slightly increased detergent concentration).

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting.

Guide 3: Western Blotting

Issue: High background or non-specific bands when probing for phosphorylated VEGFR-2 or downstream targets after treatment with a VEGFR-2 inhibitor.

Potential Cause Recommended Solution
Inappropriate Blocking Agent - For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[6]
Suboptimal Antibody Concentration - Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong specific signal with low background.
Insufficient Washing - Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Cross-reactivity of Secondary Antibody - Ensure the secondary antibody is specific for the species of the primary antibody and has been pre-adsorbed to minimize cross-reactivity.
High Concentration of Inhibitor Leading to Off-Target Effects - Perform a dose-response experiment to determine the lowest effective concentration of the VEGFR-2 inhibitor that achieves the desired effect on the target without causing widespread off-target signaling changes.[1]

Experimental Protocol: Best Practices for Western Blotting with Kinase Inhibitors

  • Sample Preparation: After cell lysis, ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[6][7]

  • Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat dry milk in TBST (for total protein antibodies).[8]

  • Primary Antibody Incubation: Dilute the primary antibody in the appropriate blocking buffer and incubate as recommended by the manufacturer (typically overnight at 4°C).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Use a sensitive chemiluminescent substrate for detection, especially for low-abundance phospho-proteins.[6]

Visualizing Key Concepts

To further aid in understanding the experimental context, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for minimizing non-specific binding.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_monomer VEGFR-2 (monomer) VEGF->VEGFR2_monomer Binding VEGFR2_dimer VEGFR-2 (dimer) VEGFR2_monomer->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Src Src VEGFR2_dimer->Src Migration Cell Migration VEGFR2_dimer->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Troubleshooting_Workflow Start High Non-specific Binding Detected Check_Inhibitor Check Inhibitor Properties (Concentration, Lipophilicity) Start->Check_Inhibitor Optimize_Buffer Optimize Assay Buffer (Detergents, Salts, Carrier Proteins) Start->Optimize_Buffer Improve_Washing Improve Washing Steps (Increase Number and/or Stringency) Start->Improve_Washing Refine_Blocking Refine Blocking Protocol (Agent, Duration) Start->Refine_Blocking Validate_Antibody Validate Antibodies (Titration, Controls) Start->Validate_Antibody Check_Inhibitor->Optimize_Buffer Result Reduced Non-specific Binding Optimize_Buffer->Result Improve_Washing->Result Refine_Blocking->Result Validate_Antibody->Result

Caption: General workflow for troubleshooting non-specific binding.

References

Vegfr-2-IN-15 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-15, an experimental inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information provided is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for this compound is not publicly available. The following information is based on data from closely related VEGFR-2 inhibitors and general best practices for this class of compounds. Researchers should always refer to the manufacturer's specific product datasheet for detailed information.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of VEGFR-2, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, such as cell proliferation, migration, and survival.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Based on information for similar compounds, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.

Q3: In what solvents can I dissolve this compound?

A3: While specific solubility data for this compound is unavailable, many small molecule kinase inhibitors are soluble in organic solvents such as DMSO. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with aqueous media for your experiments. Always consult the manufacturer's datasheet for specific solubility information.

Q4: What are appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Controls: Well-characterized, FDA-approved VEGFR-2 inhibitors such as Sorafenib, Sunitinib, or Axitinib can be used as positive controls to validate your experimental setup.[3][4]

  • Negative Controls: A vehicle control (e.g., DMSO at the same final concentration used for this compound) is essential to account for any effects of the solvent on your cells or assay. An inactive structural analog of this compound, if available, would be an ideal negative control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Compound inactivity: Improper storage or handling may have led to degradation.- Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[2]- Prepare fresh stock solutions.- Test the activity of a known positive control (e.g., Sorafenib) to confirm assay performance.
Incorrect concentration: The concentration of this compound used may be too low.- Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line or assay system.
Assay issues: Problems with the experimental setup, reagents, or cell line.- Verify the expression and activity of VEGFR-2 in your cell line.- Ensure that the cells are stimulated with an appropriate concentration of VEGF-A to activate the VEGFR-2 pathway.- Check the integrity of all assay reagents.
High background signal or off-target effects Compound promiscuity: this compound may inhibit other kinases.- Review the literature for any known off-target effects of similar compounds. For example, VEGFR-2-IN-30 also inhibits PDGFR, EGFR, and FGFR1.[5]- Perform a kinase panel screen to determine the selectivity profile of this compound.- Use the lowest effective concentration to minimize off-target effects.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of the solvent in your assay is low (typically ≤0.1%) and that a vehicle control is included.
Poor reproducibility of results Inconsistent compound preparation: Variations in dissolving and diluting the inhibitor.- Prepare a large batch of high-concentration stock solution to be used across multiple experiments.- Use calibrated pipettes and ensure thorough mixing.
Variability in cell culture: Differences in cell passage number, confluency, or health.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment.
Experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations.- Standardize all experimental protocols and document every step meticulously.

Quantitative Data for Related VEGFR-2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of compounds structurally or functionally related to this compound. This data can be used as a reference for designing dose-response experiments.

CompoundTarget/Cell LineIC50 (µM)Reference
Compound 15 VEGFR-20.0787[6]
Sorafenib VEGFR-20.082[3]
VEGFR-2-IN-30 VEGFR-20.066[5]
PDGFR0.180[5]
EGFR0.098[5]
FGFR10.082[5]

Experimental Protocols

VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).

  • Cell Culture and Starvation:

    • Plate HUVECs and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours in a serum-free medium.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of this compound or control compounds (vehicle, positive control) for 1-2 hours.

  • VEGF-A Stimulation:

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr2_IN_15 This compound Vegfr2_IN_15->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Controls, Media) Start->Prepare_Reagents Treatment Treat Cells with Inhibitor and Controls Prepare_Reagents->Treatment Cell_Culture Culture and Seed Cells (e.g., HUVECs) Cell_Culture->Treatment Stimulation Stimulate with VEGF-A Treatment->Stimulation Assay Perform Assay Stimulation->Assay Western_Blot Western Blot (p-VEGFR2, Total VEGFR2) Assay->Western_Blot Phosphorylation Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Assay->Proliferation_Assay Growth Migration_Assay Migration Assay (e.g., Transwell) Assay->Migration_Assay Motility Data_Analysis Data Analysis (IC50 Calculation) Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

A Comparative Guide: Vegfr-2-IN-15 vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison between the multi-targeted tyrosine kinase inhibitor sunitinib, a standard of care for renal cell carcinoma (RCC), and the hypothetical selective VEGFR-2 inhibitor, Vegfr-2-IN-15. This comparison is intended for researchers, scientists, and drug development professionals working in oncology, particularly in the context of RCC.

Note: Information regarding a specific molecule named "this compound" is not publicly available. Therefore, for the purpose of this guide, "this compound" will be treated as a representative model for a highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The comparison will be based on the known properties of sunitinib versus the expected characteristics of a selective VEGFR-2 inhibitor.

Introduction

Renal cell carcinoma is a malignancy characterized by its high vascularity, making anti-angiogenic therapies a cornerstone of its treatment.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a critical driver of angiogenesis.[2][3][4] Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a first-line treatment for metastatic RCC for over a decade.[1][5][6] It targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[1][7][8] In contrast, a selective VEGFR-2 inhibitor like the hypothetical this compound would be designed to specifically block the signaling of VEGFR-2, with the aim of reducing off-target side effects while maintaining potent anti-angiogenic activity.[9]

Mechanism of Action

Sunitinib: As a multi-targeted inhibitor, sunitinib's anti-tumor effect in RCC is primarily attributed to its anti-angiogenic properties by blocking VEGFRs.[1][10] However, its inhibition of other kinases like PDGFR and c-KIT also contributes to its overall activity and its side-effect profile.[7][8] Studies suggest that at pharmacologically relevant concentrations, sunitinib's primary action in RCC is through an anti-angiogenic mechanism on tumor endothelium rather than direct effects on the tumor cells themselves.[10]

This compound (Hypothetical Selective Inhibitor): A selective VEGFR-2 inhibitor would specifically target the ATP-binding site of the VEGFR-2 kinase domain. This would block the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[2][3][4] The primary therapeutic effect would be a potent and targeted inhibition of angiogenesis.

Signaling Pathway Diagram

The following diagram illustrates the VEGFR-2 signaling pathway and the points of inhibition for both a selective VEGFR-2 inhibitor and a multi-targeted inhibitor like sunitinib.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P-VEGFR-2 VEGFR-2 (Phosphorylated) VEGFR-2->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Effects Cell Proliferation, Migration, Survival Akt->Cell_Effects MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects Vegfr2_IN_15 This compound (Selective) Vegfr2_IN_15->P-VEGFR-2 Inhibits Sunitinib Sunitinib (Multi-targeted) Sunitinib->P-VEGFR-2 Inhibits c-KIT c-KIT Sunitinib->c-KIT PDGFR PDGFR Sunitinib->PDGFR

Caption: VEGFR-2 signaling pathway and points of inhibition.

Comparative Performance Data

The following tables summarize the expected and known performance characteristics of this compound and sunitinib in preclinical RCC models.

Table 1: Kinase Inhibition Profile

FeatureThis compound (Hypothetical)Sunitinib
Primary Target VEGFR-2VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET, CSF-1R[7][8]
Selectivity High for VEGFR-2Multi-targeted
IC50 for VEGFR-2 Expected to be in the low nanomolar range~80 nM[11]
Off-Target Kinases Minimal inhibition of other kinasesPotent inhibition of multiple kinases

Table 2: In Vitro Efficacy in RCC Models

AssayThis compound (Expected)Sunitinib
Endothelial Cell Proliferation (e.g., HUVEC) Potent inhibitionPotent inhibition[10]
Endothelial Cell Migration Strong inhibitionStrong inhibition[10]
RCC Cell Line Proliferation Minimal direct effectMinimal direct effect at clinically relevant concentrations[10]
Apoptosis in RCC Cells Unlikely to have a direct effectCan promote tumor apoptosis, but the primary mechanism is anti-angiogenic[1]

Table 3: In Vivo Efficacy and Toxicity in RCC Xenograft Models

ParameterThis compound (Expected)Sunitinib
Tumor Growth Inhibition Significant, primarily through anti-angiogenesisSignificant, primarily through anti-angiogenesis[10][12]
Microvessel Density Marked reductionMarked reduction[10]
Common Toxicities Hypertension, potential for bleeding/hemorrhage (on-target effects of VEGFR-2 inhibition)Fatigue, diarrhea, hypertension, hand-foot syndrome, neutropenia (on- and off-target effects)[1][13]
Potential for Off-Target Toxicity LowHigher, due to multi-targeted nature

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. Below are representative protocols for key experiments.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

  • Method: A radiometric or fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™) is used. Recombinant kinase domains (VEGFR-2, PDGFR-β, c-KIT, etc.) are incubated with a specific substrate and ATP. The test compound is added at various concentrations. The amount of phosphorylated substrate is quantified, and IC50 values are calculated from the dose-response curve.

2. Cell-Based Receptor Phosphorylation Assay

  • Objective: To measure the inhibition of VEGFR-2 autophosphorylation in a cellular context.

  • Method: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved and then pre-treated with various concentrations of the inhibitor for 1-2 hours. Cells are then stimulated with VEGF-A for a short period (5-10 minutes). Cell lysates are collected, and phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 are detected by Western blot or ELISA.

3. In Vivo Renal Cell Carcinoma Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Method: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are subcutaneously or orthotopically implanted with human RCC cells (e.g., 786-O, A-498). Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups. The compound is administered orally (p.o.) or intraperitoneally (i.p.) daily or on a specific schedule (e.g., 5 days on, 2 days off). Tumor volume is measured bi-weekly with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunohistochemistry for microvessel density marker CD31 and p-VEGFR-2).

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel tyrosine kinase inhibitor.

Preclinical_Workflow node_discovery Compound Discovery & Synthesis node_biochemical Biochemical Assays (Kinase Panel IC50) node_discovery->node_biochemical node_cellular Cell-Based Assays (p-VEGFR-2, Proliferation, Migration) node_biochemical->node_cellular node_pk Pharmacokinetics (PK) & ADME node_cellular->node_pk node_invivo In Vivo Efficacy (RCC Xenograft Model) node_cellular->node_invivo node_pk->node_invivo node_tox Toxicology Studies node_invivo->node_tox node_decision Go/No-Go Decision for IND-enabling Studies node_tox->node_decision

Caption: Preclinical evaluation workflow for a TKI.

Conclusion

Sunitinib has been a valuable therapeutic agent for renal cell carcinoma, primarily through its potent anti-angiogenic effects.[1][13][12] However, its multi-targeted nature can lead to a range of off-target toxicities.[1] A highly selective VEGFR-2 inhibitor, represented here by the hypothetical this compound, offers the potential for a more favorable safety profile by minimizing these off-target effects. While the anti-tumor efficacy of a selective inhibitor would be primarily driven by its anti-angiogenic activity, similar to sunitinib's main mechanism in RCC, the improved tolerability could allow for more sustained dosing or use in combination therapies. Further preclinical and clinical studies are necessary to validate the therapeutic potential of highly selective VEGFR-2 inhibitors in renal cell carcinoma.

References

A Comparative Guide to the Efficacy of Vegfr-2-IN-15 and Other VEGFR-2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational VEGFR-2 tyrosine kinase inhibitor (TKI), Vegfr-2-IN-15, with established TKIs targeting the same receptor: Sorafenib, Sunitinib, and Pazopanib. The data presented is compiled from publicly available research to facilitate an objective evaluation of their respective efficacies.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and other prominent VEGFR-2 TKIs. It is important to note that the efficacy metric for this compound is presented as the resulting VEGFR-2 protein concentration in cell lysates after treatment, which differs from the direct enzymatic inhibition (IC50) values available for the other compounds.

Table 1: In Vitro VEGFR-2 Inhibition

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound (Compound 14b) VEGFR-2ELISA705.7 pg/ml*HepG2[1][2][3]
Sorafenib VEGFR-2Kinase Assay90Cell-free[4]
Sunitinib VEGFR-2Kinase Assay80Cell-free[2][5][6]
Pazopanib VEGFR-2Kinase Assay30Cell-free[1][7][8]

*Note: Data for this compound is presented as the concentration of VEGFR-2 protein remaining in the cell lysate following treatment with the inhibitor at its IC50 concentration for cytotoxicity.

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundHepG2 (Human Hepatocellular Carcinoma)MCF-7 (Human Breast Adenocarcinoma)Reference
This compound (Compound 14b) 4.61 µM> 50 µM[1][2][3]
Sorafenib Not explicitly found in the same study for direct comparison.Not explicitly found in the same study for direct comparison.
Sunitinib Not explicitly found in the same study for direct comparison.Not explicitly found in the same study for direct comparison.
Pazopanib Not explicitly found in the same study for direct comparison.Not explicitly found in the same study for direct comparison.

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in this guide.

VEGFR-2 Kinase Activity Assay (for Sorafenib, Sunitinib, Pazopanib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR-2 kinase activity.

Principle: A cell-free in vitro kinase assay measures the phosphorylation of a substrate by the purified VEGFR-2 kinase domain. The inhibition of this phosphorylation by a test compound is quantified.

Protocol:

  • Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), and the test compound (TKI).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA for VEGFR-2 Protein Concentration (for this compound)

Objective: To measure the concentration of VEGFR-2 protein in cell lysates after treatment with an inhibitor.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of VEGFR-2 protein.

Protocol:

  • Cell Culture and Treatment: a. Seed HepG2 cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with this compound at its IC50 concentration for cytotoxicity (4.61 µM) for 48 hours.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • ELISA Procedure: a. Use a commercially available Human VEGFR-2 ELISA kit. b. Add standards and cell lysate samples to the wells of a microplate pre-coated with a capture antibody specific for human VEGFR-2. c. Incubate for 2 hours at room temperature. d. Wash the wells to remove unbound proteins. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Incubate for 1 hour at room temperature. g. Wash the wells again. h. Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops. i. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the VEGFR-2 concentration in the samples by interpolating from a standard curve.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Wound Healing (Scratch) Migration Assay

Objective: To assess the effect of a compound on cell migration.

Protocol:

  • Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and add fresh medium containing the test compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis

Objective: To determine the effect of a compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

Objective: To measure the induction of apoptosis by a compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase-3 Reaction: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Signal Detection: Measure the cleavage of the substrate, which results in a colorimetric or fluorometric signal, using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Grb2_Sos Grb2/Sos VEGFR2_dimer->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Cell_Survival Cell Survival Akt->Cell_Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis TKI VEGFR-2 TKIs (e.g., this compound) TKI->VEGFR2_dimer

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_compounds Test Compounds Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) ELISA VEGFR-2 Protein Level (ELISA) Cell_Viability Cell Viability Assay (MTT) Cell_Migration Wound Healing Assay Apoptosis Caspase-3 Assay & Cell Cycle Analysis Vegfr_IN_15 This compound Vegfr_IN_15->ELISA Vegfr_IN_15->Cell_Viability Vegfr_IN_15->Cell_Migration Vegfr_IN_15->Apoptosis Other_TKIs Other VEGFR-2 TKIs (Sorafenib, Sunitinib, etc.) Other_TKIs->Kinase_Assay Other_TKIs->Cell_Viability Other_TKIs->Cell_Migration Other_TKIs->Apoptosis

Caption: Workflow for comparing the in vitro efficacy of VEGFR-2 TKIs.

References

A Comparative Guide to the Anti-Angiogenic Effects of Vegfr-2-IN-15 and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of a representative small molecule VEGFR-2 inhibitor, analogous to Vegfr-2-IN-15, and the well-established monoclonal antibody, bevacizumab. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and experimental validation of these two major classes of anti-angiogenic agents.

Note: As specific experimental data for "this compound" is not publicly available, this guide utilizes data from studies on sorafenib, a well-characterized small molecule inhibitor of VEGFR-2, to provide a representative comparison against bevacizumab.

Mechanisms of Action: A Tale of Two Inhibitors

Bevacizumab and small molecule VEGFR-2 inhibitors like sorafenib both target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. However, they do so at different points, leading to distinct biological consequences.

Bevacizumab: A humanized monoclonal antibody, bevacizumab functions as a ligand trap. It selectively binds to circulating VEGF-A, preventing it from docking with its receptors, primarily VEGFR-2, on the surface of endothelial cells.[1][2] This extracellular blockade effectively neutralizes the primary instigator of the angiogenic cascade.

This compound (represented by Sorafenib): As a small molecule tyrosine kinase inhibitor (TKI), sorafenib acts intracellularly. It readily crosses the cell membrane and binds to the ATP-binding pocket within the catalytic domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, a crucial step in signal transduction, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Mechanisms_of_Action cluster_intracellular Intracellular Space VEGF-A VEGF-A Bevacizumab Bevacizumab VEGF-A->Bevacizumab Trapped by VEGFR-2_ext VEGFR-2 (Extracellular Domain) VEGF-A->VEGFR-2_ext Bevacizumab->VEGFR-2_ext Prevents Binding VEGFR-2_int VEGFR-2 (Tyrosine Kinase Domain) Downstream_Signaling Downstream Signaling (Proliferation, Migration) VEGFR-2_int->Downstream_Signaling Activates Sorafenib Sorafenib (this compound Rep.) Sorafenib->VEGFR-2_int Inhibits ATP Binding ATP ATP ATP->VEGFR-2_int Binds VEGF_Signaling_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models HUVEC_Culture HUVEC Culture Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Migration_Assay Migration/Wound Healing Assay HUVEC_Culture->Migration_Assay Viability_Assay Viability/Proliferation Assay HUVEC_Culture->Viability_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., Xenograft, Corneal Pocket) Treatment Treatment with Bevacizumab or this compound Rep. Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth/ Neovascularization Treatment->Tumor_Growth IHC_Analysis Immunohistochemical Analysis (CD31, Ki67) Tumor_Growth->IHC_Analysis IHC_Analysis->Data_Analysis

References

Head-to-Head Comparison: Vegfr-2-IN-15 vs. Axitinib in VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed head-to-head comparison of two such inhibitors: Vegfr-2-IN-15, a novel benzoxazole derivative, and Axitinib, an established multi-targeted tyrosine kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and underlying mechanisms of action, supported by experimental data.

Biochemical and Cellular Performance: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Axitinib, providing a clear comparison of their inhibitory activities.

Table 1: Biochemical Kinase Inhibition

InhibitorTarget KinaseIC50 (nM)
This compound (Compound 14b) VEGFR-2Data not available in the primary study; inhibitory effect measured by reduction in protein concentration.
Axitinib VEGFR-10.1
VEGFR-20.2
VEGFR-30.1 - 0.3
PDGFRβ1.6
c-Kit1.7

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity - Antiproliferative Effects

InhibitorCell LineAssayIC50 (µM)
This compound (Compound 14b) HepG2 (Human liver cancer)Cytotoxicity4.61[1]
MCF-7 (Human breast cancer)Cytotoxicity>10 (less active)[1]
Axitinib A-498 (Human kidney carcinoma)MTT Assay13.6 (96h treatment)[2]
Caki-2 (Human kidney carcinoma)MTT Assay36 (96h treatment)[2]

Table 3: Cellular Activity - Effects on Angiogenesis and Apoptosis

InhibitorCell LineBiological EffectObservations
This compound (Compound 14b) HepG2Apoptosis Induction16.52% apoptosis vs 0.67% in control[1]
HepG2Cell Cycle ArrestArrest at Pre-G1 phase[1][3]
HepG2Caspase-3 Activation4.8-fold increase[1][3]
HUVECAnti-angiogenesisReduced cell proliferation and migration[1][3]
Axitinib A-498, Caki-2Cell Cycle ArrestG2/M arrest[2]
A-498, Caki-2Senescence InductionSenescent-like phenotype observed[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGFR-2 Inhibition Assay (ELISA-based for this compound)

This assay quantifies the concentration of VEGFR-2 protein in cell lysates following treatment with the inhibitor.

  • Cell Culture and Treatment: HepG2 cells are cultured in appropriate media and seeded in 96-well plates. Cells are then treated with various concentrations of this compound (Compound 14b) for a specified period (e.g., 48 hours). A known VEGFR-2 inhibitor, such as Sorafenib, is used as a positive control.

  • Cell Lysis: After treatment, the cell culture medium is removed, and cells are lysed using a suitable lysis buffer to release cellular proteins.

  • ELISA Procedure: A quantitative sandwich enzyme immunoassay technique is employed. A microplate pre-coated with a monoclonal antibody specific for VEGFR-2 is used. Cell lysates and standards are added to the wells, allowing VEGFR-2 to be bound by the immobilized antibody.

  • Detection: A biotin-conjugated antibody specific for VEGFR-2 is added, followed by the addition of a streptavidin-HRP conjugate. A substrate solution is then added, and the color development is proportional to the amount of bound VEGFR-2.

  • Quantification: The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm). The concentration of VEGFR-2 in the samples is determined by comparing the OD of the samples to the standard curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., HepG2, A-498) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or Axitinib) for a specified duration (e.g., 48 or 96 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for a further 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: HepG2 cells are treated with the test compound (e.g., this compound at its IC50 concentration) for 48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the points of inhibition for this compound and Axitinib.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Axitinib_node Axitinib Axitinib_node->VEGFR2 Inhibits Kinase Activity Vegfr2_IN_15_node This compound Vegfr2_IN_15_node->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

The flowchart below outlines a typical experimental workflow for the head-to-head comparison of two kinase inhibitors.

Experimental_Workflow start Start: Select Inhibitors (this compound vs. Axitinib) biochemical_assay Biochemical Assay: VEGFR-2 Kinase Inhibition (IC50) start->biochemical_assay cell_line_selection Cell Line Selection (e.g., HUVEC, HepG2, A-498) start->cell_line_selection data_analysis Data Analysis and Comparison biochemical_assay->data_analysis cell_viability Cell Viability/Proliferation Assay (e.g., MTT, IC50) cell_line_selection->cell_viability mechanism_assays Mechanism of Action Assays cell_viability->mechanism_assays cell_viability->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) mechanism_assays->apoptosis cell_cycle Cell Cycle Analysis mechanism_assays->cell_cycle migration Cell Migration/Wound Healing Assay mechanism_assays->migration apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for comparing kinase inhibitors.

References

A Comparative Analysis of VEGFR-2 Inhibitor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding kinetics of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. While specific kinetic data for Vegfr-2-IN-15 is not publicly available, this document will focus on its inhibitory concentration (IC50) in comparison to other novel and established VEGFR-2 inhibitors. The binding kinetics of well-characterized inhibitors such as Lenvatinib, Sorafenib, and Sunitinib are also presented to provide a broader context for researchers in drug discovery and development.

Data Presentation: Comparative Binding Kinetics of VEGFR-2 Inhibitors

The following tables summarize the available binding affinity and kinetic data for a selection of VEGFR-2 inhibitors.

Table 1: IC50 Values of Novel VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
This compound (and similar novel compounds)
Compound 15b 946--
Compound 21b 33.4--
Compound 21c 47.0--
Compound 21e 21--
Compound 23j 3.7Sorafenib3.12[1]
Compound 11 190Sorafenib80[2]
Unnamed Compound8.4 ± 2.2Sunitinib18.9 ± 2.7[3]
Unnamed Compound9.3 ± 3.9Sunitinib18.9 ± 2.7[3]

Table 2: Binding Kinetics of Established VEGFR-2 Inhibitors

InhibitorKd (nM)kon (10^4 M⁻¹s⁻¹)koff (10⁻⁴ s⁻¹)Residence Time (min)Binding Mode
Lenvatinib 2.16103.817DFG-in[4]
Sorafenib 33101Not DeterminedDFG-out[4]
Sunitinib 30Not DeterminedNot DeterminedNot DeterminedDFG-out

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of binding kinetics are provided below.

Surface Plasmon Resonance (SPR) for Kinase Inhibitor Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of an inhibitor binding to VEGFR-2.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NLC)

  • Recombinant human VEGFR-2 kinase domain

  • Test inhibitor compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Activation reagents (e.g., EDC/NHS)

  • Blocking reagent (e.g., ethanolamine)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh mixture of EDC and NHS.

    • Immobilize the VEGFR-2 kinase domain onto the sensor surface via amine coupling to a target density.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the test inhibitor in running buffer. It is crucial to maintain a constant DMSO concentration across all samples.

    • Inject the different concentrations of the inhibitor over the immobilized VEGFR-2 surface at a constant flow rate.

    • Monitor the association of the inhibitor in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation of the inhibitor.

    • Regenerate the sensor surface between different inhibitor concentrations if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luminescent method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

Objective: To determine the IC50 value of an inhibitor against VEGFR-2.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor compound

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

    • In a white-walled microplate, add the inhibitor dilutions.

    • Add the VEGFR-2 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Luminescence Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues, initiating multiple downstream signaling cascades that promote cell proliferation, survival, and migration.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer (Inactive) VEGF->VEGFR2_dimer Binding VEGFR2_mono VEGFR-2 (monomer) VEGFR2_mono->VEGFR2_dimer Dimerization pVEGFR2 Phosphorylated VEGFR-2 Dimer VEGFR2_dimer->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pY1175 PI3K PI3K pVEGFR2->PI3K pY951 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

VEGFR-2 signaling pathway upon VEGF-A binding.
Experimental Workflow for Binding Kinetics Analysis

The following diagram illustrates a typical workflow for determining the binding kinetics of a small molecule inhibitor to VEGFR-2 using Surface Plasmon Resonance (SPR).

SPR_Workflow start Start prep_chip Prepare Sensor Chip start->prep_chip immobilize Immobilize VEGFR-2 prep_chip->immobilize prep_analyte Prepare Inhibitor Dilutions immobilize->prep_analyte injection Inject Inhibitor (Association) prep_analyte->injection dissociation Buffer Flow (Dissociation) injection->dissociation data_acq Data Acquisition dissociation->data_acq analysis Kinetic Analysis (kon, koff, Kd) data_acq->analysis end End analysis->end

Workflow for SPR-based binding kinetics analysis.

References

Safety Operating Guide

Proper Disposal of Vegfr-2-IN-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of Vegfr-2-IN-15, a kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively using this compound.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical waste is managed responsibly to prevent environmental contamination and potential harm to human health.

I. Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first critical step in the disposal process.

  • Solid Waste:

    • Includes unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.

  • Liquid Waste:

    • Consists of solutions containing this compound, including experimental solutions, and solvents used for rinsing contaminated glassware.

  • Empty Containers:

    • Original vials or any containers that held the pure compound or its solutions must be treated as hazardous waste until properly decontaminated.

II. Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe handling and disposal of this compound waste.

Step 1: Waste Collection and Containerization

  • Select Appropriate Containers: Use only compatible, leak-proof containers for waste collection. Ensure containers have secure screw-top caps.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations[2].

  • Segregation: Keep this compound waste segregated from other incompatible waste streams to prevent hazardous reactions[2].

  • Container Management: Keep waste containers closed except when adding waste[2]. Do not overfill containers.

Step 2: Handling and Storage of Waste

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • Ventilation: Handle all waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks[2].

Step 3: Disposal of Different Waste Forms

  • Unused or Expired this compound:

    • This is considered pure chemical waste and must be disposed of in its original container if possible, or a compatible, labeled hazardous waste container.

    • Do not attempt to neutralize or chemically treat the compound unless you are a trained professional following established and validated protocols.

  • Contaminated Lab Consumables (Solid Waste):

    • Collect all contaminated solid items in a designated, labeled, and sealed hazardous waste bag or container.

  • Liquid Waste Solutions:

    • Pour liquid waste into a designated, labeled, and compatible hazardous waste container.

    • Avoid mixing with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Original containers of acutely hazardous chemicals may require triple rinsing with a suitable solvent[2][3].

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste[2][3].

    • Consult your institutional EHS guidelines for specific procedures on decontaminating empty containers of kinase inhibitors.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Regulatory Compliance: The final disposal of this compound must be conducted at an approved waste disposal plant in accordance with federal, state, and local regulations[1].

III. Hazard and Disposal Summary

Hazard ClassificationGHS Precautionary StatementsDisposal Requirement
Acute toxicity, Oral (Category 4)[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]Dispose of as hazardous chemical waste.
Acute aquatic toxicity (Category 1)[1]P273: Avoid release to the environment.[1]Must be disposed of via an approved hazardous waste facility to prevent environmental contamination.
Chronic aquatic toxicity (Category 1)[1]P391: Collect spillage.[1]Spills must be contained and collected for hazardous waste disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container solid_waste Solid Waste (Contaminated PPE, Consumables) container->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Rinsate) container->liquid_waste Segregate empty_container Empty this compound Containers container->empty_container Segregate storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage empty_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal_plant Transport to Approved Waste Disposal Plant ehs_contact->disposal_plant end Disposal Complete disposal_plant->end

Fig. 1: this compound Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。